Product packaging for Diallyl 2,2'-oxydiethyl dicarbonate(Cat. No.:CAS No. 142-22-3)

Diallyl 2,2'-oxydiethyl dicarbonate

Cat. No.: B089636
CAS No.: 142-22-3
M. Wt: 274.27 g/mol
InChI Key: JHQVCQDWGSXTFE-UHFFFAOYSA-N
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Description

Diallyl 2,2'-oxydiethyl dicarbonate, also known as this compound, is a useful research compound. Its molecular formula is C12H18O7 and its molecular weight is 274.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5246. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Biomedical and Dental Materials - Polymers - Polyethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O7 B089636 Diallyl 2,2'-oxydiethyl dicarbonate CAS No. 142-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-prop-2-enoxycarbonyloxyethoxy)ethyl prop-2-enyl carbonate
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InChI

InChI=1S/C12H18O7/c1-3-5-16-11(13)18-9-7-15-8-10-19-12(14)17-6-4-2/h3-4H,1-2,5-10H2
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InChI Key

JHQVCQDWGSXTFE-UHFFFAOYSA-N
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Canonical SMILES

C=CCOC(=O)OCCOCCOC(=O)OCC=C
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Molecular Formula

C12H18O7
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Related CAS

25656-90-0
Record name 2,5,8,10-Tetraoxatridec-12-enoic acid, 9-oxo-, 2-propen-1-yl ester, homopolymer
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DSSTOX Substance ID

DTXSID7027095
Record name Diallyl diglycol carbonate
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Molecular Weight

274.27 g/mol
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Physical Description

Liquid; [Hawley] Colorless liquid; [MSDSonline]
Record name Diallyl diglycol carbonate
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Boiling Point

160 °C (4 mm Hg)
Record name DIALLYL DIGLYCOL CARBONATE
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Density

1.143 @ 20 °C
Record name DIALLYL DIGLYCOL CARBONATE
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Vapor Pressure

0.0011 [mmHg]
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Color/Form

Liquid

CAS No.

142-22-3, 25656-90-0
Record name Diallyl diglycol carbonate
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Melting Point

Freezing point: -4 °C
Record name DIALLYL DIGLYCOL CARBONATE
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Foundational & Exploratory

"Diallyl 2,2'-oxydiethyl dicarbonate" CAS number 142-22-3

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Diallyl 2,2'-oxydiethyl dicarbonate (CAS: 142-22-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a monomer of significant interest in the field of polymer chemistry.[1][2] Its chemical structure, featuring two allyl groups, makes it highly suitable for polymerization processes, leading to the formation of a transparent, lightweight, and durable thermoset polymer.[1][3] This polymer, poly(allyl diglycol carbonate) (PADC), is renowned for its exceptional optical clarity, high impact resistance, and resistance to wear and corrosion, making it a superior alternative to traditional organic glass in many applications.[1][4]

The primary application of this monomer lies in the manufacturing of high-quality optical lenses.[1][4][5] Beyond optics, it also serves as a crosslinking agent in coatings and inks, and as a plasticizer and stabilizer in the plastics industry.[3] In the pharmaceutical field, its unique chemical properties allow for its use in the synthesis of various pharmaceutical intermediates and in the preparation of drug carriers and sustained-release agents.[3]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its synthesis and polymerization, and a summary of its key applications.

Chemical Identity
IdentifierValue
IUPAC Name 2-[2-(prop-2-enoxycarbonyloxy)ethoxy]ethyl prop-2-enyl carbonate
CAS Number 142-22-3[6][7][8]
Molecular Formula C12H18O7[6][7]
Molecular Weight 274.27 g/mol [7]
Synonyms Allyl diglycol carbonate (ADC), Diethylene glycol bis(allyl carbonate), CR-39[6][8][9]
InChI Key JHQVCQDWGSXTFE-UHFFFAOYSA-N[1]
SMILES C=CCOC(=O)OCCOCCOC(=O)OCC=C[10]

Physicochemical Properties

This compound is a colorless to pale yellow, viscous liquid at room temperature.[3] It has a high boiling point and low volatility and is soluble in a variety of organic solvents.[3]

PropertyValueSource(s)
Appearance Colorless or pale yellow liquid[3]
Melting Point -4 °C[6][7]
Boiling Point 160 °C at 2 torr (161 °C at 2 mm Hg)[6][7]
Density 1.133 - 1.15 g/cm³ at 20-25 °C[6][7]
Refractive Index (n20/D) 1.449 - 1.451[6][7]
Flash Point >230 °F (>110 °C)[7]
Water Solubility 2.36 g/L at 20 °C[5][11]
Vapor Pressure 0.009 Pa at 25 °C[5]
LogP 1.543 at 20 °C[5]

Synthesis of this compound

The most common industrial method for the synthesis of this compound is the esterification reaction between diethylene glycol and allyl chloroformate.[1] This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a scavenger for the hydrochloric acid byproduct.[1]

Synthesis Workflow

Synthesis_Workflow Reactants Reactants: - Diethylene Glycol - Allyl Chloroformate - Base (e.g., Pyridine) Reaction Esterification Reaction (20-50 °C) Reactants->Reaction Quenching Quenching (e.g., with water) Reaction->Quenching Extraction Organic Extraction (e.g., with ether) Quenching->Extraction Washing Washing (e.g., with dilute acid, brine) Extraction->Washing Drying Drying (e.g., with MgSO4) Washing->Drying Purification Purification (e.g., Vacuum Distillation) Drying->Purification Product This compound (Final Product) Purification->Product Polymerization_Mechanism Initiator Initiator (e.g., Peroxide) Free_Radical Free Radical (R•) Initiator->Free_Radical Decomposition Initiation Initiation Free_Radical->Initiation Monomer This compound Monomer Monomer->Initiation Propagation Propagation Initiation->Propagation Crosslinking Cross-linking Propagation->Crosslinking Termination Termination Propagation->Termination Crosslinking->Propagation Chain Growth Polymer Cross-linked Polymer Network Termination->Polymer

References

Spectroscopic Analysis of Diallyl 2,2'-oxydiethyl dicarbonate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, also known as allyl diglycol carbonate (ADC), is a monomer primarily utilized in the production of high-performance optical polymers.[1] Its chemical structure, featuring two allyl groups and a diethylene glycol backbone, allows for the formation of a cross-linked polymer network upon free-radical polymerization.[1] This results in a material with exceptional optical clarity, impact resistance, and light weight, making it a preferred choice for manufacturing ophthalmic lenses and other optical components. While its primary application lies in materials science, the presence of the diallyl functional group suggests potential for chemical modifications and derivatizations that could be of interest in various research and development contexts. A thorough understanding of its spectroscopic characteristics is fundamental for quality control, reaction monitoring, and structural elucidation of its derivatives.

This technical guide provides an in-depth overview of the spectroscopic analysis of this compound, including detailed data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Experimental protocols and key logical workflows for its synthesis and polymerization are also presented.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular FormulaC₁₂H₁₈O₇
Molecular Weight274.27 g/mol [1]
CAS Number142-22-3[1]
AppearanceColorless liquid[2][3]
Density1.15 g/mL at 25 °C[2]
Melting Point-4 °C[2][3]
Boiling Point161 °C at 2 mmHg[2]
Refractive Index (n²⁰/D)1.451[2]
Water Solubility2.36 g/L at 20 °C[2]

Spectroscopic Data

The following sections detail the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum is characterized by distinct signals corresponding to the allyl and the ethylene oxide backbone protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.8 – 5.2Multiplet2H-CH=CH₂
5.4 – 5.2Multiplet4H-CH=CH
4.6Doublet4H-O-CH ₂-CH=CH₂
4.2Multiplet4H-C(=O)O-CH ₂-CH₂-
3.6 – 4.2Multiplet4H-CH₂-O-CH ₂-

Note: The chemical shift ranges for the allyl protons are reported as a multiplet between δ 5.8–5.2 ppm.[1] The ethylene oxide backbone protons appear in the region of δ 3.6–4.2 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of the carbonyl carbons and the different types of aliphatic carbons in the molecule.

Chemical Shift (δ) ppmAssignment
150 – 155C=O (Carbonate)[1]
132-C H=CH₂
118-CH=C H₂
69-O-C H₂-CH=CH₂
68-C(=O)O-C H₂-CH₂-
64-CH₂-O-C H₂-
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by strong absorptions from the carbonate and allyl groups.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
1740–1760C=OCarbonyl Stretch[1]
1640C=CAlkene Stretch[1]
3100-3000=C-HAlkene C-H Stretch
2980-2850C-HAlkane C-H Stretch
1250-1000C-OEther and Ester C-O Stretch
990, 920=C-HAlkene C-H Bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for assessing the purity of this compound.

m/zProposed Fragment
274[M]⁺ (Molecular Ion)
233[M - C₃H₅]⁺ (Loss of allyl radical)
189[M - C₃H₅O₂]⁺
145[M - C₆H₉O₄]⁺
41[C₃H₅]⁺ (Allyl cation)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument parameters should be optimized for the specific equipment used.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

FTIR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

  • Background Collection: Collect a background spectrum of the clean, empty salt plates or the clean, dry ATR crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph. Use a suitable capillary column (e.g., a non-polar DB-5 or similar) and a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 50°C and ramp up to 250°C.

  • MS Detection: The eluent from the GC column is introduced into the mass spectrometer. Electron ionization (EI) at 70 eV is a common method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass-to-charge (m/z) range, for example, from 40 to 400 amu.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Synthesis_of_Diallyl_Dicarbonate DiethyleneGlycol Diethylene Glycol Reaction Esterification Reaction DiethyleneGlycol->Reaction AllylChloroformate Allyl Chloroformate AllylChloroformate->Reaction Base Base (e.g., Pyridine) Base->Reaction Acid Scavenger CrudeProduct Crude this compound Reaction->CrudeProduct HCl HCl (byproduct) Reaction->HCl Purification Purification (Vacuum Distillation) CrudeProduct->Purification PureProduct Pure this compound Purification->PureProduct

Caption: Synthesis of this compound.

Polymerization_Workflow Monomer This compound Initiation Initiation Monomer->Initiation Initiator Free Radical Initiator (e.g., Peroxide) Heat Heat Initiator->Heat Heat->Initiation forms radicals Propagation Propagation Initiation->Propagation Propagation->Propagation Crosslinking Cross-linking Propagation->Crosslinking Termination Termination Propagation->Termination Polymer Cross-linked Polymer Network Crosslinking->Polymer

Caption: Free-Radical Polymerization Workflow.

Conclusion

The spectroscopic techniques of NMR, FTIR, and MS provide a comprehensive characterization of this compound. The data presented in this guide serves as a valuable reference for researchers and scientists in confirming the identity, purity, and structure of this important monomer. The detailed experimental protocols offer a starting point for laboratory analysis, while the workflow diagrams provide a clear overview of its synthesis and polymerization. A thorough understanding of these analytical methods is crucial for the development of new materials and applications based on this versatile chemical compound.

References

An In-depth Technical Guide to the Thermal Stability of Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of Diallyl 2,2'-oxydiethyl dicarbonate. Due to the limited availability of public domain data on the specific thermal analysis of this compound, this document presents the known decomposition temperature and outlines generalized yet detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that can be applied to characterize its thermal properties.

Introduction

This compound, a monomer used in the production of polymers, possesses a thermal stability profile that is critical for its safe handling, storage, and polymerization processes. Understanding its decomposition behavior under thermal stress is paramount for preventing hazardous situations and ensuring the quality of resulting polymeric materials. This guide serves to consolidate the available data and provide a methodological framework for its thermal analysis.

Quantitative Thermal Stability Data

Currently, publicly accessible, peer-reviewed data on the comprehensive thermal analysis of this compound is scarce. However, a decomposition temperature has been reported in the ECHA (European Chemicals Agency) registration dossier.

Table 1: Reported Thermal Decomposition Data for this compound

ParameterValuePressureSource
Decomposition Temperature402 K (129 °C)101.6 kPaECHA

Note: The experimental methodology used to determine this value is not specified in the available public documentation.

Experimental Protocols for Thermal Analysis

To further elucidate the thermal stability profile of this compound, the following detailed experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are recommended. These protocols are based on standard methodologies for the analysis of liquid organic compounds.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures and heat flows associated with thermal transitions in the material as a function of temperature. This includes melting, crystallization, and decomposition onset and peak temperatures.

Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a refrigerated cooling system.

Materials:

  • This compound (high purity)

  • Volatile sample pans (aluminum or copper, hermetically sealed)

  • Reference pan (empty, hermetically sealed)

  • Inert purge gas (e.g., Nitrogen, Argon) of high purity

Procedure:

  • Sample Preparation: In an inert atmosphere (e.g., a glovebox) to prevent premature oxidation, accurately weigh 2-5 mg of this compound into a volatile sample pan.

  • Hermetic Sealing: Immediately and securely seal the pan hermetically to prevent volatilization during the experiment.

  • Reference Pan: Prepare an empty, hermetically sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a low temperature, for example, -50 °C.

    • Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature well above the expected decomposition temperature, for instance, 350 °C.

  • Data Analysis: Analyze the resulting heat flow versus temperature curve to determine:

    • Onset of Decomposition: The temperature at which the decomposition begins, identified by the initial deviation from the baseline.

    • Peak Decomposition Temperature: The temperature at which the rate of decomposition is at its maximum.

    • Heat of Decomposition (ΔHd): The total energy released or absorbed during decomposition, calculated from the area under the decomposition peak.

Thermogravimetric Analysis (TGA)

Objective: To measure the change in mass of the sample as a function of temperature, providing information on decomposition temperatures and the presence of volatile components.

Apparatus: A calibrated Thermogravimetric Analyzer (TGA).

Materials:

  • This compound (high purity)

  • Sample pans (e.g., ceramic or platinum)

  • Inert purge gas (e.g., Nitrogen, Argon) of high purity

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA sample pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Tare the balance.

    • Set the purge gas flow rate to a constant value, typically 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at ambient temperature.

    • Ramp the temperature at a controlled heating rate, typically 10 °C/min, to a temperature where the sample has fully decomposed, for example, 400 °C.

  • Data Analysis: Analyze the resulting mass versus temperature curve (and its derivative, the DTG curve) to determine:

    • Onset of Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

    • Temperature of Maximum Rate of Mass Loss (Tpeak): Identified from the peak of the first derivative of the TGA curve (DTG curve).

    • Residual Mass: The percentage of the initial mass remaining at the end of the experiment.

Visualizations

The following diagrams illustrate the logical workflow for conducting a thermal stability analysis and a conceptual representation of the decomposition process.

Thermal_Stability_Analysis_Workflow cluster_0 Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation cluster_3 Reporting Sample Sample Acquisition (this compound) Purity Purity Analysis (e.g., GC-MS, NMR) Sample->Purity DSC Differential Scanning Calorimetry (DSC) Purity->DSC TGA Thermogravimetric Analysis (TGA) Purity->TGA DSC_Data Determine: - Onset Temperature - Peak Temperature - Heat of Decomposition DSC->DSC_Data TGA_Data Determine: - Onset of Mass Loss - Temperature of Max Rate of Loss - Residual Mass TGA->TGA_Data Report Technical Report: - Data Tables - Experimental Protocols - Safety Recommendations DSC_Data->Report TGA_Data->Report

Caption: Logical workflow for the thermal stability analysis of a chemical compound.

Decomposition_Pathway Monomer This compound (Liquid) Heat Δ (Heat) Monomer->Heat Decomposition Decomposition (>129 °C) Heat->Decomposition Products Gaseous Products (e.g., CO2, allyl fragments) + Potential Residue Decomposition->Products

Caption: Conceptual diagram of the thermal decomposition of this compound.

Conclusion

The thermal stability of this compound is a critical parameter for its safe industrial application. While a decomposition temperature of 129 °C is reported, further detailed characterization using techniques such as DSC and TGA is necessary to fully understand its thermal behavior. The experimental protocols provided in this guide offer a robust framework for researchers and professionals to conduct such analyses, thereby ensuring safer handling and processing, and contributing to the development of high-quality polymer products.

Methodological & Application

Application Notes and Protocols for the Free-Radical Polymerization of Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a monomer renowned for its utility in producing high-performance optical polymers. The resulting polymer, poly(allyl diglycol carbonate) (PADC), is a thermoset resin characterized by its exceptional optical clarity, low density, high impact resistance, and excellent scratch resistance. These properties make it a material of choice for manufacturing ophthalmic lenses, radiation detectors, and other precision optical components.[1][2][3] This document provides detailed application notes and protocols for the free-radical polymerization of this monomer via thermal and UV-initiated methods.

Physicochemical Properties of this compound

A comprehensive understanding of the monomer's properties is crucial for successful polymerization.

PropertyValue
Molecular Formula C₁₂H₁₈O₇
Molecular Weight 274.27 g/mol
Appearance Colorless liquid
Density 1.15 g/mL at 25 °C
Boiling Point 161 °C at 2 mm Hg
Melting Point -4 °C
Refractive Index (n20/D) 1.451
Purity (Assay) Typically ≥99%
Moisture Content Typically <0.2%

Free-Radical Polymerization Mechanisms

The polymerization of this compound proceeds via a free-radical chain-growth mechanism. This process can be initiated either thermally, using peroxide initiators, or photochemically, using UV photoinitiators.

A key characteristic of the polymerization of diallyl monomers is the potential for degradative chain transfer, which can lead to the formation of stable allyl radicals and result in polymers with lower molecular weights compared to vinyl monomers.[4] However, the difunctional nature of ADC, with its two reactive allyl groups, allows for extensive cross-linking, leading to the formation of a robust three-dimensional polymer network.[4]

Thermal Polymerization

In this method, thermal initiators, such as diisopropyl peroxydicarbonate (IPP) or benzoyl peroxide (BPO), are decomposed by heat to generate free radicals, which then initiate the polymerization cascade.[1] The curing process is typically slow to ensure optical homogeneity and prevent the buildup of internal stresses due to the high heat of polymerization (approximately 390 J/g).[5]

UV-Initiated Polymerization

UV-initiated polymerization offers a more rapid curing alternative. Photoinitiators, upon exposure to UV radiation, generate free radicals that initiate polymerization. This method allows for faster processing times and can be optimized to achieve high conversion rates and desirable polymer properties.[6][7]

Experimental Protocols

Protocol 1: Thermal Polymerization for Optical Lens Casting

This protocol describes a general method for the bulk polymerization of this compound to produce a high-quality, optically clear polymer.

Materials:

  • This compound (ADC) monomer

  • Diisopropyl peroxydicarbonate (IPP) initiator

  • Anhydrous sodium sulfate

  • Glass casting molds

  • Programmable oven or water bath

Procedure:

  • Monomer Preparation: In a glass beaker, weigh 193.4 grams of ADC monomer.

  • Initiator Addition: Add 6.6 grams (3.3% by weight) of IPP to the monomer.[5]

  • Drying: Add 2 grams of anhydrous sodium sulfate to the mixture to remove any residual moisture.

  • Mixing and Filtration: Gently stir the mixture until the initiator is fully dissolved. Filter the solution through a Buchner funnel with No. 1 filter paper under vacuum to remove the sodium sulfate and any other impurities.

  • Casting: Carefully pour the catalyzed resin into the pre-assembled glass molds.

  • Curing: Place the filled molds into a programmable oven or water bath. The curing cycle is critical and should be performed slowly to ensure an optically perfect product. A typical curing time ranges from 8 to 36 hours.[5] A representative temperature profile involves a gradual increase in temperature to a maximum of around 95°C.

  • Demolding: After the curing cycle is complete, allow the molds to cool to room temperature before carefully separating the polymer from the glass molds.

Protocol 2: UV-Initiated Polymerization

This protocol outlines an optimized method for the rapid UV curing of this compound.

Materials:

  • This compound (ADC) monomer

  • 2-hydroxy-2-methyl-1-phenyl-1-propanone (photoinitiator 1173)[6][7]

  • UV curing chamber with controlled intensity

Procedure:

  • Formulation: Prepare a mixture of ADC monomer with 5 parts per hundred resin (phr) of the photoinitiator 1173.[6]

  • Casting: Pour the mixture into a suitable mold or onto a substrate.

  • UV Curing: Place the sample in a UV curing chamber and expose it to UV radiation with an intensity of 12 mW/cm².[6][7]

  • Irradiation Time: Irradiate the sample for 25 minutes to achieve a high degree of conversion.[6][7]

  • Post-Curing (Optional): Depending on the application, a post-curing step involving gentle heating may be performed to ensure complete reaction of any remaining monomer.

Data Presentation

The following tables summarize the quantitative data for the polymerization of this compound and the properties of the resulting polymer.

Table 1: Polymerization Conditions

ParameterThermal PolymerizationUV-Initiated Polymerization
Initiator Diisopropyl peroxydicarbonate (IPP)2-hydroxy-2-methyl-1-phenyl-1-propanone
Initiator Concentration 3.3% by weight[5]5 phr[6]
Temperature Profile Gradual heating up to 95°C[1]Ambient temperature
Curing Time 8 - 36 hours[5]25 minutes[6][7]
UV Intensity N/A12 mW/cm²[6][7]

Table 2: Properties of Poly(allyl diglycol carbonate) (PADC)

PropertyThermally Cured PADCUV-Cured PADC
Refractive Index (nD) 1.498[1]~1.499[2]
Density 1.31 g/cm³[1]1.32 g/cm³[2]
Abbe Number 58-59[2]Not specified
Double Bond Conversion Not specified93.2%[6][7]
Hardness (Shore D) Not specified88 HD (at 25 min exposure)[6]
Glass Transition Temp. (Tg) Not specified~62 °C[1]

Visualizations

Free-Radical Polymerization Mechanism

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radicals (2R.) I->R Decomposition M Monomer (M) R->M Addition RM Initiated Monomer (R-M.) RMn Growing Polymer Chain (R-M_n.) M2 Monomer (M) RMn->M2 Addition RMn1 Elongated Chain (R-M_{n+1}.) RMn_term Growing Chain (R-M_n.) Dead_Polymer Terminated Polymer RMn_term->Dead_Polymer Combination or Disproportionation RMm_term Growing Chain (R-M_m.) RMm_term->Dead_Polymer

Caption: General mechanism of free-radical polymerization.

Experimental Workflow for Thermal Polymerization

Thermal_Polymerization_Workflow start Start monomer_prep Monomer Preparation (ADC + IPP + Na2SO4) start->monomer_prep filtration Filtration monomer_prep->filtration casting Casting into Molds filtration->casting curing Thermal Curing (8-36h, up to 95°C) casting->curing cooling Cooling curing->cooling demolding Demolding cooling->demolding end Final Polymer Product demolding->end

Caption: Workflow for thermal polymerization of ADC.

Experimental Workflow for UV-Initiated Polymerization

UV_Polymerization_Workflow start Start formulation Formulation (ADC + Photoinitiator) start->formulation casting Casting formulation->casting uv_curing UV Curing (12 mW/cm², 25 min) casting->uv_curing post_cure Post-Curing (Optional) uv_curing->post_cure end Final Polymer Product post_cure->end

Caption: Workflow for UV-initiated polymerization of ADC.

References

Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate in Optical Lens Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a crucial monomer in the production of high-quality polymer resin optical lenses.[1][2][3] Its polymer, poly(allyl diglycol carbonate) or PADC, offers a unique combination of exceptional optical clarity, low density, high impact strength, and resistance to abrasion and corrosion.[2][4] These properties make it a superior alternative to traditional glass in many optical applications.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the manufacturing of optical lenses.

Physicochemical Properties and Specifications

This compound is a colorless, viscous liquid monomer.[2][5] Its key properties relevant to optical lens manufacturing are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₂H₁₈O₇[2][3]
Molar Mass 274.27 g/mol [3][6]
Appearance Colorless viscous liquid[2][5]
Density 1.15 g/mL at 25 °C[2][6][7]
Refractive Index (n²⁰/D) 1.451[2][6][7]
Boiling Point 161 °C at 2 mm Hg[2][6][7]
Melting Point -4 °C[2][6][7]
Flash Point >230 °F (>110 °C)[2][6]
Water Solubility 2.36 g/L at 20 °C[5][6]

Synthesis of this compound

The conventional industrial synthesis of this compound involves the esterification reaction between diethylene glycol and allyl chloroformate.[1] This reaction is typically carried out in the presence of a base, such as pyridine, which acts as a catalyst and an acid scavenger to neutralize the hydrochloric acid byproduct.[1]

Experimental Protocol: Laboratory-Scale Synthesis

Materials:

  • Diethylene glycol

  • Allyl chloroformate

  • Pyridine (or other suitable base)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Reaction vessel with stirring and temperature control

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry reaction vessel, dissolve diethylene glycol in the anhydrous solvent.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add allyl chloroformate to the cooled solution via a dropping funnel. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours to ensure the reaction goes to completion.

  • Wash the organic layer with a dilute acid solution to remove excess pyridine, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product DEG Diethylene Glycol Reaction Esterification Reaction DEG->Reaction ACF Allyl Chloroformate ACF->Reaction Solvent Anhydrous Solvent Solvent->Reaction Base Pyridine (Base) Base->Reaction Temp Controlled Temperature (20-50°C) Temp->Reaction Purification Purification Reaction->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Polymerization for Optical Lens Manufacturing

The polymerization of this compound is a free-radical chain-growth process that results in a highly cross-linked, three-dimensional polymer network.[1] This process is typically initiated by the thermal decomposition of peroxides.

Experimental Protocol: Casting of Optical Lenses

Materials:

  • This compound monomer

  • Free-radical initiator (e.g., diisopropyl peroxydicarbonate - IPP)

  • Glass molds for lens casting

  • Gaskets

  • Oven with precise temperature control

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is of high purity. Degas the monomer to remove dissolved oxygen, which can inhibit polymerization.

  • Initiator Addition: Dissolve the appropriate amount of initiator (typically 2.5-3.0% by weight) in the monomer. Mix thoroughly until the initiator is completely dissolved.

  • Mold Assembly: Assemble the glass molds with the gaskets to create the desired lens shape and thickness.

  • Filling the Molds: Carefully fill the assembled molds with the monomer-initiator mixture, avoiding the introduction of air bubbles.

  • Curing: Place the filled molds in a programmable oven. The curing process involves a carefully controlled temperature ramp to initiate and control the polymerization. A typical cure cycle starts at a lower temperature and gradually increases to a higher temperature over several hours. For example, a cycle might begin at 40°C and ramp up to 85-95°C over 18-24 hours.

  • Demolding: After the curing cycle is complete and the molds have cooled, carefully separate the molds to release the solid polymer lens.

  • Post-Curing (Optional): The lenses may undergo a post-curing step at a higher temperature to ensure complete polymerization and relieve internal stresses.

Lens_Casting_Workflow Monomer This compound Monomer Mixing Mixing Monomer->Mixing Initiator Free-Radical Initiator (e.g., IPP) Initiator->Mixing Molds Mold Filling Mixing->Molds Curing Curing (Thermal Polymerization) Molds->Curing Demolding Demolding Curing->Demolding Lens Polymer Optical Lens Demolding->Lens

Caption: Workflow for casting optical lenses from this compound.

Signaling Pathways and Biological Considerations

While the primary focus of this compound is in materials science, it is important for researchers and professionals in drug development to be aware of its potential biological interactions, particularly concerning occupational exposure. The monomer has been reported to cause contact dermatitis in some individuals.[3] This is a localized inflammatory skin reaction and does not involve a systemic signaling pathway in the context of drug action. The primary concern is its irritant nature.

For safe handling, it is crucial to use appropriate personal protective equipment (PPE), including gloves and eye protection, to avoid direct contact with the liquid monomer.[3]

Conclusion

This compound is a versatile and widely used monomer for the production of high-quality optical lenses.[2][4] Its predictable polymerization behavior and the excellent optical and mechanical properties of the resulting polymer make it a material of choice in the ophthalmic industry. The protocols outlined in this document provide a foundation for researchers and scientists to work with this compound effectively and safely. Further research may focus on copolymerization with other monomers to develop new materials with enhanced properties.[1][4]

References

Application Notes and Protocols for Resin Formulations Using Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by the trade name CR-39®, is a key monomer in the production of high-performance thermoset resins.[1] Its polymer, poly(allyl diglycol carbonate) (PADC), is renowned for its exceptional optical clarity, lightweight nature, high strength, and resistance to wear and corrosion.[2] These properties have made it the material of choice for manufacturing ophthalmic lenses, where it serves as a superior alternative to traditional glass.[2] Beyond optics, its crosslinking capabilities are utilized in various coatings and plastic formulations.[3] While its primary applications are in materials science, the presence of reactive allyl groups offers potential for functionalization, hinting at broader applications in biomedical fields, though this remains an emerging area of research.[3][4]

These application notes provide detailed protocols for the formulation of resins using this compound, focusing on both homopolymerization and copolymerization. The information is intended to guide researchers in the synthesis and characterization of these materials for a range of applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for handling, storage, and for predicting its behavior in polymerization reactions.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 142-22-3[2]
Molecular Formula C₁₂H₁₈O₇[5]
Molecular Weight 274.27 g/mol [5]
Appearance Colorless to pale yellow liquid[3]
Density 1.15 g/mL at 25 °C[5]
Melting Point -4 °C[5]
Boiling Point 161 °C at 2 mm Hg[5]
Refractive Index (n_D^20) 1.451[5]
Water Solubility 2.36 g/L at 20 °C[5]
Stability Combustible; incompatible with strong oxidizing agents.[5]

Resin Formulations and Properties

The properties of the final cured resin are highly dependent on the formulation, particularly the type and concentration of the initiator and the presence of any comonomers.

Homopolymerization of this compound (CR-39)

The homopolymer of this compound, widely known as CR-39, is a rigid, transparent thermoset plastic. Its properties make it an excellent material for optical applications.

Table 2: Typical Properties of Cured CR-39 Resin

PropertyValueReference(s)
Refractive Index (n_D) 1.498[1]
Abbe Number 58[1]
Density 1.31 g/cm³[1]
Shore Hardness 85 HD[6]
Transparency (at 550 nm) 92%[6]
UV Cutoff Almost completely opaque in the UV range[1]
Continuous Use Temperature Up to 100 °C[1]
Chemical Resistance Resistant to most solvents and chemicals[1]
Influence of Initiator Concentration

The concentration of the free-radical initiator significantly affects the polymerization kinetics and the final properties of the cured resin. An increase in initiator concentration generally leads to a faster polymerization rate.[7]

Table 3: Effect of Photoinitiator (Irgacure 1173) Concentration on CR-39 Properties (UV Cured)

Initiator Concentration (wt%)Double Bond Conversion (%)Shore Hardness (HD)Glass Transition Temperature (Tg) (°C)Reference(s)
593.28561.94[6]

Note: The data in Table 3 is based on UV photopolymerization with an irradiation intensity of 12 mW/cm² for 25 minutes.[6]

Experimental Protocols

Protocol 1: Homopolymerization of this compound via Thermal Curing

This protocol describes the casting and thermal curing of this compound to produce a solid, transparent resin sheet (CR-39).

Materials:

  • This compound (monomer)

  • Diisopropyl peroxydicarbonate (IPP) (initiator)

  • Glass mold assembly

  • Gasket

  • Syringe and needle

  • Programmable oven

Procedure:

  • Monomer Preparation: Ensure the this compound monomer is free from inhibitors. If necessary, pass it through a column of activated alumina.

  • Initiator Addition: Add the desired amount of diisopropyl peroxydicarbonate (IPP) initiator to the monomer. A typical concentration is 3-5% by weight. Mix thoroughly until the initiator is completely dissolved. The mixing should be done at a temperature that does not initiate premature polymerization.

  • Mold Assembly: Assemble the glass mold with a suitable gasket to create a sealed cavity of the desired thickness.

  • Filling the Mold: Carefully inject the monomer-initiator mixture into the mold cavity using a syringe, avoiding the introduction of air bubbles.

  • Curing: Place the filled mold in a programmable oven and subject it to a carefully controlled heating cycle. A typical curing schedule is as follows:

    • Ramp from room temperature to 60°C over 2 hours.

    • Hold at 60°C for 10 hours.

    • Ramp from 60°C to 95°C over 4 hours.

    • Hold at 95°C for 2 hours.

    • Slowly cool to room temperature over several hours to prevent internal stresses.

    • Note: The curing time can range from 8 to 36 hours depending on the lens complexity and thickness.[8]

  • Demolding: Once cooled, carefully disassemble the mold to retrieve the cured resin sheet.

  • Post-Curing (Optional): To ensure complete polymerization, the resin can be post-cured at 100-110°C for 1-2 hours.

Protocol 2: UV Photopolymerization of this compound

This protocol outlines the rapid curing of this compound using a photoinitiator and UV radiation.

Materials:

  • This compound (monomer)

  • 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Irgacure 1173) (photoinitiator)

  • UV-transparent mold (e.g., quartz or UV-transparent polymer)

  • UV curing chamber with a controlled intensity lamp (e.g., 365 nm)

Procedure:

  • Formulation: Prepare a mixture of this compound and the photoinitiator (e.g., 5 wt% Irgacure 1173).[6] Ensure complete dissolution of the initiator.

  • Mold Filling: Fill the UV-transparent mold with the formulation, taking care to avoid air bubbles.

  • UV Curing: Place the mold in the UV curing chamber and expose it to UV radiation of a known intensity (e.g., 12 mW/cm²).[6] The exposure time will depend on the desired conversion and the thickness of the sample (e.g., 25 minutes for a high conversion rate).[6]

  • Demolding: After curing, remove the polymer from the mold.

Potential Applications in Drug Development (Exploratory)

While the primary application of this compound is in materials science, its chemical structure, featuring reactive allyl groups, presents opportunities for its use in biomedical applications, particularly in the synthesis of functional polymers for drug delivery.[3] The allyl groups can be functionalized post-polymerization via various chemical reactions, such as thiol-ene click chemistry, to attach targeting ligands, drugs, or imaging agents.[4]

It is important to note that the use of this compound in drug delivery is an emerging field of research, and specific, well-established protocols are not widely available. The following represents a generalized workflow for the potential synthesis of a drug-carrier hydrogel.

Conceptual Protocol: Synthesis of a Functionalized Hydrogel for Drug Delivery

This protocol is a conceptual outline for the synthesis of a hydrogel from this compound and a thiol-containing comonomer, which could then be loaded with a therapeutic agent.

Materials:

  • This compound

  • A biocompatible dithiol crosslinker (e.g., polyethylene glycol dithiol)

  • A photoinitiator (e.g., Irgacure 2959)

  • A model drug

  • Phosphate-buffered saline (PBS)

Procedure:

  • Monomer Mixture Preparation: In a suitable solvent, prepare a solution containing this compound, the dithiol crosslinker, and the photoinitiator. The molar ratio of allyl groups to thiol groups can be varied to control the crosslink density and swelling properties of the resulting hydrogel.

  • Drug Incorporation: Dissolve the model drug in the monomer mixture.

  • Hydrogel Formation: Cast the solution into a mold and expose it to UV light to initiate the thiol-ene polymerization, forming the drug-loaded hydrogel.

  • Purification: Remove any unreacted monomers and initiator by swelling the hydrogel in a suitable solvent (e.g., ethanol) followed by extensive washing with PBS.

  • Characterization:

    • Swelling Studies: Determine the swelling ratio of the hydrogel in PBS at physiological pH and temperature to understand its water uptake capacity.[9]

    • Drug Release Studies: Monitor the release of the model drug from the hydrogel into PBS over time using techniques like UV-Vis spectroscopy or HPLC.

    • Biocompatibility Assays: Evaluate the cytotoxicity of the hydrogel using relevant cell lines (e.g., MTT assay).

Visualizations

Synthesis_of_CR39 Monomer This compound Mix Mixing Monomer->Mix Initiator Initiator (e.g., IPP) Initiator->Mix Mold Mold Filling Mix->Mold Curing Thermal Curing Mold->Curing Demold Demolding Curing->Demold CR39 Cured CR-39 Resin Demold->CR39

Caption: Workflow for the synthesis of CR-39 resin.

Thiol_Ene_Polymerization cluster_reactants Reactants Diallyl This compound Mix Mixing with Photoinitiator Diallyl->Mix Dithiol Dithiol Crosslinker Dithiol->Mix Drug Drug Drug->Mix UV UV Curing Mix->UV Hydrogel Drug-Loaded Hydrogel UV->Hydrogel

Caption: Conceptual workflow for hydrogel synthesis.

Safety Precautions

This compound is harmful if swallowed and can cause skin and eye irritation.[5] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

References

Application Notes and Protocols for Curing Diallyl 2,2'-oxydiethyl dicarbonate Based Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC) or by its trade name CR-39®, is a high-performance thermosetting monomer.[1] Its polymer, poly(allyl diglycol carbonate) (PADC), is renowned for its exceptional optical clarity, high scratch resistance, low density, and impact resistance.[2][3] These properties make it a preferred material for manufacturing ophthalmic lenses, radiation detectors, and other precision optical components.[2][4]

The performance of PADC is critically dependent on the curing process, which transforms the liquid monomer into a highly cross-linked, solid polymer network.[5] This document provides detailed application notes and protocols for the primary curing methods: thermal and UV-initiated polymerization.

Mechanism of Polymerization: Free-Radical Polymerization

The curing of ADC occurs via free-radical polymerization of its two allyl groups.[6] This chain reaction process consists of three main stages: initiation, propagation, and termination.

  • Initiation: A free radical initiator, upon decomposition by heat or UV light, generates highly reactive free radicals. These radicals attack the double bonds of the ADC monomer, initiating the polymerization chain.[6]

  • Propagation: The newly formed monomer radical then reacts with other ADC monomers, rapidly extending the polymer chain. The difunctional nature of ADC, with two allyl groups per molecule, allows for the formation of a three-dimensional cross-linked network.[6][7]

  • Termination: The growing polymer chains are eventually terminated through various reactions, such as combination or disproportionation, resulting in a stable, solid polymer.

Free_Radical_Polymerization cluster_Initiation Initiation cluster_Propagation Propagation cluster_Termination Termination I Initiator (I) R Free Radicals (2R•) I->R Heat or UV M Monomer (M) R->M Radical Attack R->M RM Monomer Radical (RM•) RM->M Chain Growth P Stable Polymer (P) RM->P Chain Termination RM->P

Figure 1: Free-Radical Polymerization Mechanism.

Thermal Curing Protocols

Thermal curing is the most traditional and widely used method for polymerizing ADC, valued for its ability to produce materials with excellent optical and mechanical properties. The process involves heating the monomer mixed with a thermal initiator in a mold.

Key Initiators

The choice of initiator is critical and depends on the desired curing temperature and cycle time. Common thermal initiators for ADC include:

  • Diisopropyl peroxydicarbonate (IPP): A highly common initiator that dissolves readily in ADC monomer at room temperature.[1][4]

  • Benzoyl peroxide (BPO): A crystalline alternative that may require heating for complete dissolution.[1][5]

  • Dicyclohexyl peroxydicarbonate (CHPC): Another effective peroxide initiator.[4][8]

Experimental Protocol: General Thermal Curing

  • Preparation: In a clean, dry container, add the desired amount of thermal initiator to the ADC monomer.

  • Mixing: Stir the mixture at room temperature (or with gentle heating if using BPO) until the initiator is completely dissolved. A clear, homogeneous solution should be obtained.[8] For optical applications, filtering the catalyzed resin is recommended to ensure the highest clarity.[9]

  • Casting: Carefully pour the catalyzed monomer solution into a pre-warmed mold, avoiding the introduction of air bubbles.

  • Curing: Place the filled mold into a programmable oven or water bath. Execute a carefully controlled heating schedule. A slow, gradual temperature increase is necessary to manage the exothermic reaction and prevent the formation of internal stresses or optical defects.[8]

  • Cooling: After the curing cycle is complete, cool the mold slowly and uniformly to room temperature to prevent thermal shock and cracking.

  • Demolding: Once cooled, carefully remove the solid polymer from the mold.

Thermal_Curing_Workflow start Start prep Prepare Monomer + Initiator Mixture start->prep mix Stir Until Homogeneous prep->mix cast Cast into Mold mix->cast cure Place in Oven/ Execute Thermal Cycle cast->cure cool Controlled Cooling cure->cool demold Demold Polymer Part cool->demold end End demold->end UV_Curing_Workflow start Start prep Prepare Monomer + Photoinitiator Mixture start->prep mix Stir Until Homogeneous prep->mix cast Cast into UV-Transparent Mold mix->cast cure Expose to UV Light cast->cure post_cure Optional Thermal Post-Cure cure->post_cure Optional demold Demold Polymer Part cure->demold post_cure->demold end End demold->end

References

Application Notes and Protocols: Diallyl 2,2'-oxydiethyl dicarbonate in Coatings and Adhesives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Diallyl 2,2'-oxydiethyl dicarbonate, also known as allyl diglycol carbonate (ADC) or CR-39, in the formulation of high-performance coatings and adhesives. This document details the compound's properties, its role as a crosslinking agent, and provides experimental protocols for its application and evaluation.

Introduction

This compound is a colorless, liquid monomer renowned for its ability to form polymers with exceptional optical clarity, high strength, and resistance to wear and corrosion.[1] Its chemical structure, featuring two reactive allyl groups, makes it an excellent crosslinking agent when polymerized.[2][3] This polymerization can be initiated by free radicals, typically generated by heat and a peroxide initiator, or by ultraviolet (UV) radiation in the presence of a photoinitiator.[2][4][5][6]

While the primary application of this compound is in the manufacturing of optical lenses, its properties make it a valuable component in the formulation of specialized coatings and adhesives where high performance and optical transparency are required.[1][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 142-22-3[2]
Molecular Formula C₁₂H₁₈O₇[9]
Molecular Weight 274.27 g/mol [2]
Appearance Colorless liquid[9]
Density 1.15 g/mL at 25 °C[10]
Boiling Point 161 °C at 2 mm Hg[10]
Melting Point -4 °C[10]
Refractive Index (n20/D) 1.451[10]

Applications in Coatings

In the coatings industry, this compound serves as a crosslinking agent to enhance the mechanical properties of the coating.[3] Upon curing, it forms a three-dimensional polymer network that improves hardness, scratch resistance, and overall durability.[2]

UV-Curable Coatings

This compound can be incorporated into UV-curable coating formulations. The curing process is rapid and occurs at room temperature, making it an energy-efficient method.[4][5][6]

The performance of a UV-cured polymer based on this compound is influenced by the curing conditions, such as UV intensity, exposure time, and the concentration of the photoinitiator. Table 2 summarizes the effect of these parameters on the double bond conversion rate and hardness of the resulting polymer.

UV Intensity (mW/cm²)Exposure Time (min)Photoinitiator (1173) (phr)Double Bond Conversion Rate (%)Hardness (Shore D)Reference
12205~88~85[4][5][6]
1225593.288[4][5][6]
12305>93.2>88[4][5][6]
12405>93.2>88[4][5][6]

Note: phr = parts per hundred resin.

This protocol describes the preparation of a simple UV-curable coating formulation containing this compound and its subsequent curing and hardness testing.

Materials:

  • This compound (monomer)

  • 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (Photoinitiator, e.g., Irgacure 1173)

  • Substrate for coating (e.g., glass slides, metal panels)

  • Micropipette

  • Mixing vials

  • UV curing system with controlled intensity (e.g., 12 mW/cm²)

  • Shore D durometer

Procedure:

  • Formulation: Prepare the coating formulation by adding 5 parts per hundred resin (phr) of the photoinitiator to the this compound monomer in a mixing vial. Ensure thorough mixing until the photoinitiator is completely dissolved.

  • Application: Apply a thin film of the formulation onto the substrate using a suitable method (e.g., spin coating, draw-down bar) to achieve a uniform thickness.

  • Curing: Expose the coated substrate to UV radiation (e.g., 12 mW/cm²) for a specified duration (e.g., 25 minutes).

  • Hardness Testing: After curing, measure the Shore D hardness of the coating according to ASTM D2240.

experimental_workflow_coating cluster_formulation Formulation cluster_application Application cluster_curing Curing & Testing monomer This compound mix Mixing monomer->mix initiator Photoinitiator (5 phr) initiator->mix apply Coating Application mix->apply Formulated Resin uv_cure UV Curing (12 mW/cm², 25 min) apply->uv_cure Coated Substrate hardness_test Hardness Test (Shore D) uv_cure->hardness_test Cured Coating

UV-Curable Coating Workflow

Applications in Adhesives

This compound can be used as a crosslinking monomer in adhesive formulations to create strong and durable bonds.[1] Its application is particularly relevant in optical adhesives where clarity is crucial and in structural adhesives where high bond strength is required.

Optically Clear Adhesives (OCAs)

Table 3 presents an example formulation for an optically clear adhesive and its performance characteristics, as described in a patent.

ComponentWeight %
Thiol monomer30 - 60
Allyl monomer 20 - 60
Difunctional aliphatic urethane oligomer10 - 30
Hydrolytic stabilizer additive1 - 3
Wetting additive0.01 - 0.03
Adhesion promoting monomer1 - 5
Adhesion promoting base0.05 - 2
Photoinitiator0.5 - 2
Performance MetricValueReference
Storage Modulus at -20 °C 0.05 - 0.2 MPa[11]
Storage Modulus at 60 °C 0.015 - 0.15 MPa[11]
Haze < 1%[11]
Yellowing Index < 1[11]
Optical Transmission (400-700 nm) up to 94%[11]
Adhesion Force to Glass (with plasma or corona treatment) > 1000 gf/in[11]
Structural Adhesives

Research on related diallyl resins, such as diallyl phthalate, has shown that their adhesive properties can be significantly enhanced by blending them with other polymers like epoxy resins. This suggests a promising formulation strategy for developing structural adhesives based on this compound.

A study on diallyl phthalate resin modified with epoxy resin and a compatibilizer demonstrated a significant increase in adhesive strength.

FormulationLap Shear Adhesive Strength to Steel (Relative to pure diallyl phthalate resin)Reference
Diallyl Phthalate Resin1x[12]
Diallyl Phthalate Resin + Epoxy Resin + Compatibilizer~3x[12]

This threefold increase in lap shear strength highlights the potential for creating high-strength structural adhesives by incorporating this compound into epoxy-based systems.

This protocol outlines a general procedure for preparing and testing the lap shear strength of an adhesive formulation, which can be adapted for formulations containing this compound. The protocol is based on ASTM D1002.

Materials:

  • Adhesive formulation containing this compound

  • Substrate panels (e.g., steel, aluminum)

  • Solvent for cleaning substrates (e.g., acetone)

  • Applicator for adhesive

  • Fixtures for holding specimens during curing

  • Tensile testing machine

Procedure:

  • Substrate Preparation: Clean the surfaces of the substrate panels to be bonded with a suitable solvent to remove any grease or contaminants.

  • Adhesive Application: Apply a uniform layer of the adhesive to the prepared surface of one of the panels.

  • Assembly: Join the two panels, ensuring a defined overlap area (e.g., 12.7 mm x 25.4 mm).

  • Curing: Cure the assembled specimen according to the specified curing schedule for the adhesive (e.g., thermal cure at a set temperature and time, or UV cure).

  • Testing: After the adhesive has fully cured, determine the lap shear strength using a tensile testing machine at a specified crosshead speed.

experimental_workflow_adhesive cluster_preparation Preparation cluster_curing_testing Curing & Testing clean Clean Substrates apply Apply Adhesive clean->apply assemble Assemble Lap Shear Specimen apply->assemble cure Cure Adhesive assemble->cure Assembled Specimen test Lap Shear Strength Test (ASTM D1002) cure->test result result test->result Adhesion Data

Adhesive Bond Strength Testing Workflow

Signaling Pathways and Curing Mechanisms

The curing of this compound in coatings and adhesives proceeds via a free-radical polymerization mechanism. This process involves three main stages: initiation, propagation, and termination.

  • Initiation: Free radicals are generated from an initiator molecule, either by thermal decomposition (e.g., peroxides) or by photolysis (e.g., photoinitiators). These highly reactive radicals then attack the double bond of an allyl group in the monomer, initiating the polymerization chain.

  • Propagation: The newly formed radical adds to another monomer molecule, propagating the polymer chain. This process repeats, rapidly increasing the molecular weight and forming a crosslinked network.

  • Termination: The growing polymer chains are terminated by various reactions, such as combination or disproportionation of two radical chains.

curing_mechanism initiator Initiator (Peroxide or Photoinitiator) radicals Free Radicals initiator->radicals Heat or UV Light monomer This compound radicals->monomer Initiation growing_chain Growing Polymer Chain monomer->growing_chain Propagation growing_chain->monomer growing_chain->growing_chain Termination crosslinked_network Crosslinked Polymer Network (Cured Coating/Adhesive) growing_chain->crosslinked_network

Free-Radical Curing Mechanism

Conclusion

This compound is a versatile monomer with significant potential in the formulation of high-performance coatings and adhesives. Its ability to form highly crosslinked, transparent, and durable polymers makes it suitable for a range of applications, from protective coatings to structural and optical adhesives. Further research into optimizing formulations, particularly through blending with other polymer systems like epoxies, is likely to expand its utility in demanding applications. The experimental protocols provided herein offer a foundation for the evaluation of coatings and adhesives based on this promising monomer.

References

Application Notes and Protocols: Copolymerization of Diallyl 2,2'-oxydiethyl dicarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diallyl 2,2'-oxydiethyl dicarbonate, commonly known as allyl diglycol carbonate (ADC), is a versatile monomer utilized in the production of high-performance polymer resins. Its chemical structure, featuring two reactive allyl groups, allows it to undergo free-radical polymerization to form cross-linked networks. The resulting homopolymer, poly(allyl diglycol carbonate), is renowned for its exceptional optical clarity, lightweight nature, high strength, and resistance to abrasion and corrosion.[1] These properties have led to its widespread use in manufacturing high-quality optical lenses, serving as a superior alternative to traditional organic glass.

To further tailor the properties of the resulting materials for specific applications, ADC can be copolymerized with a variety of other monomers.[1] This process allows for the creation of new materials with enhanced or modified characteristics, such as improved flexibility, impact resistance, thermal stability, and processability.[2] These custom-designed copolymers find applications in diverse fields, including advanced coatings, specialty plastics, and potentially as drug delivery vehicles or pharmaceutical intermediates.[2]

This document provides detailed application notes and experimental protocols for the copolymerization of this compound with other monomers. It is intended to guide researchers and professionals in the development of novel copolymers with tailored properties.

Applications of ADC Copolymers

The copolymerization of ADC with other monomers opens up a wide range of applications by enabling the fine-tuning of material properties.

  • Optical Materials: Copolymerization can be used to modify the refractive index, Abbe number, and impact resistance of optical lenses, offering lighter and more durable alternatives to traditional materials.

  • Coatings and Inks: As a crosslinking agent in coatings and inks, ADC copolymers can enhance hardness, wear resistance, and adhesion.[2] The incorporation of other monomers can further improve flexibility and chemical resistance.

  • Plastics and Resins: In the plastics industry, ADC copolymers can act as plasticizers, stabilizers, or crosslinking agents to improve the flexibility, impact resistance, and heat resistance of various plastic products.[2]

  • Pharmaceutical and Drug Delivery: The biocompatibility and tunable properties of ADC-based copolymers make them potential candidates for use as pharmaceutical intermediates or in the development of drug carriers and sustained-release systems.[2]

  • Nuclear Track Detectors: Copolymers of ADC, for instance with 2,2'-(oxybis(ethylene sulfonyl)) diallyl carbonate (OESDAC), have been utilized in the fabrication of films for detecting and studying energetic particles.

Quantitative Data Summary

Table 1: Monomer Reactivity Ratios for Copolymerization with this compound (ADC) (M₁)

Comonomer (M₂)r₁ (ADC)r₂Copolymer TypeNotes
Methyl MethacrylateData not availableData not available-Further research needed to determine reactivity ratios.
StyreneData not availableData not available-Further research needed to determine reactivity ratios.
Vinyl AcetateData not availableData not available-Further research needed to determine reactivity ratios.
2,2'-(oxybis(ethylene sulfonyl)) diallyl carbonateData not availableData not available-Used in nuclear track detectors.

Table 2: Properties of this compound Copolymers (Illustrative Examples)

ComonomerADC Content (mol%)Glass Transition Temperature (°C)Refractive Index (n_D)Tensile Strength (MPa)Elongation at Break (%)
Homopolymer10085 - 951.5040 - 505 - 10
Methyl Methacrylate5090 - 1001.49 - 1.5150 - 603 - 7
Styrene5095 - 1051.52 - 1.5545 - 552 - 5
Vinyl Acetate5070 - 801.48 - 1.5030 - 4010 - 15

Experimental Protocols

The following protocols provide a general framework for the free-radical copolymerization of this compound. Specific parameters such as monomer ratios, initiator concentration, temperature, and reaction time should be optimized based on the specific comonomer and desired copolymer properties.

Protocol 1: Bulk Copolymerization of ADC

This protocol is suitable for producing cross-linked copolymer sheets or castings.

Materials:

  • This compound (ADC), inhibitor-free

  • Comonomer (e.g., Methyl Methacrylate, Styrene, Vinyl Acetate), inhibitor-free

  • Free-radical initiator (e.g., Benzoyl Peroxide (BPO), Diisopropyl Peroxydicarbonate (IPP))

  • Glass molds with gaskets

  • Vacuum oven

  • Nitrogen or Argon gas

Procedure:

  • Monomer Preparation: Ensure both ADC and the comonomer are free of inhibitors by passing them through a column of activated alumina or by distillation under reduced pressure.

  • Initiator Dissolution: In a clean, dry glass vessel, weigh the desired amount of ADC and comonomer. Add the specified amount of free-radical initiator (typically 1-5% by weight).

  • Mixing: Gently stir the mixture at a slightly elevated temperature (e.g., 40-50 °C) until the initiator is completely dissolved. Avoid introducing air bubbles.

  • Degassing: Degas the monomer-initiator mixture by subjecting it to several freeze-pump-thaw cycles or by bubbling an inert gas (N₂ or Ar) through the liquid for 15-30 minutes.

  • Mold Filling: Carefully pour the degassed mixture into the pre-assembled and sealed glass molds. Ensure no air bubbles are trapped.

  • Polymerization: Place the filled molds in a programmable oven or water bath. The polymerization is typically carried out in a staged heating process. For example:

    • Initial phase: 60-70 °C for 12-24 hours.

    • Curing phase: Gradually increase the temperature to 80-100 °C over several hours and hold for 2-4 hours to ensure complete conversion.

  • Post-Curing and Demolding: After the polymerization cycle is complete, slowly cool the molds to room temperature to avoid thermal stress and cracking. Carefully disassemble the molds to retrieve the copolymer sheet.

  • Characterization: Characterize the resulting copolymer for its physical, mechanical, thermal, and optical properties.

Protocol 2: Solution Copolymerization of ADC

This protocol is suitable for producing soluble copolymers or for kinetic studies.

Materials:

  • This compound (ADC), inhibitor-free

  • Comonomer, inhibitor-free

  • Free-radical initiator (e.g., Azobisisobutyronitrile (AIBN))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Reaction flask with a condenser, magnetic stirrer, and nitrogen/argon inlet

  • Precipitating solvent (e.g., Methanol, Ethanol)

Procedure:

  • Reaction Setup: Assemble a clean, dry reaction flask equipped with a condenser, magnetic stirrer, and an inlet for inert gas.

  • Reagent Charging: Charge the reaction flask with the desired amounts of ADC, comonomer, and anhydrous solvent.

  • Degassing: Bubble nitrogen or argon gas through the solution for 30-60 minutes to remove dissolved oxygen.

  • Initiator Addition: Dissolve the required amount of AIBN in a small amount of the solvent and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C for AIBN) under a continuous inert gas blanket. Maintain constant stirring.

  • Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing for monomer conversion using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Termination and Precipitation: After the desired conversion is reached, cool the reaction mixture to room temperature. Precipitate the copolymer by slowly pouring the solution into a large excess of a non-solvent (e.g., methanol) with vigorous stirring.

  • Purification: Filter the precipitated copolymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Characterization: Characterize the dried copolymer for its molecular weight, composition, and other properties.

Visualizations

The following diagrams illustrate the general workflows for the copolymerization of this compound.

Bulk_Copolymerization_Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Polymerization Monomer_Prep Monomer Purification Initiator_Diss Initiator Dissolution Monomer_Prep->Initiator_Diss Mixing Mixing Initiator_Diss->Mixing Degassing Degassing Mixing->Degassing Mold_Fill Mold Filling Degassing->Mold_Fill Curing Staged Curing Mold_Fill->Curing Demolding Demolding Curing->Demolding Characterization Characterization Demolding->Characterization

Caption: Workflow for Bulk Copolymerization of ADC.

Solution_Copolymerization_Workflow cluster_setup Setup cluster_reaction Reaction cluster_isolation Isolation & Purification Reaction_Setup Reaction Setup Reagent_Charge Reagent Charging Reaction_Setup->Reagent_Charge Degassing Degassing Reagent_Charge->Degassing Initiator_Add Initiator Addition Degassing->Initiator_Add Polymerization Polymerization Initiator_Add->Polymerization Monitoring Reaction Monitoring Polymerization->Monitoring Precipitation Precipitation Monitoring->Precipitation Purification Purification Precipitation->Purification Drying Drying Purification->Drying Final_Product Final Copolymer Drying->Final_Product

Caption: Workflow for Solution Copolymerization of ADC.

References

Troubleshooting & Optimization

inhibiting premature polymerization of "Diallyl 2,2'-oxydiethyl dicarbonate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the premature polymerization of Diallyl 2,2'-oxydiethyl dicarbonate (also known as diethylene glycol bis(allyl carbonate) or CR-39® monomer).

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound, leading to premature polymerization.

Issue Possible Cause Recommended Action
Monomer appears viscous or has solidified in the container. Premature polymerization has occurred.Do not use the monomer. Contact the manufacturer for guidance on disposal. Review storage conditions and handling procedures to prevent future occurrences.
Reduced polymerization time or unexpected exotherm during intended polymerization. The monomer may have partially polymerized during storage.Use a fresh batch of monomer for critical applications. Consider analyzing the viscosity of the stored monomer before use as an indicator of partial polymerization.
Inconsistent polymerization results between batches. Variability in monomer quality or storage history.Ensure all batches of monomer are stored under the same recommended conditions. If possible, test a small sample of a new batch to confirm its polymerization characteristics before large-scale use.
Discoloration (yellowing) of the monomer. Exposure to air (oxidation) or high temperatures.While slight yellowing may not always indicate polymerization, it is a sign of degradation. Store the monomer under an inert atmosphere (e.g., nitrogen) if possible and always adhere to recommended storage temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of premature polymerization of this compound?

A1: Premature polymerization is typically caused by the unintended initiation of a free-radical chain reaction. The allyl groups in the monomer are susceptible to polymerization when exposed to energy sources like heat and light, or in the presence of contaminants that can generate free radicals.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize the risk of premature polymerization, the monomer should be stored in a cool, dry, and dark location.[1] It is recommended to keep it in its original, unopened container and away from direct sunlight.[1] For extended storage, refrigeration is advised. The material is also mildly hygroscopic, so containers should be kept tightly sealed to prevent moisture absorption.[1]

Q3: What is the recommended shelf life of this compound?

A3: The recommended shelf life is typically 12 months from the date of production when stored under proper conditions.[1]

Q4: Are there any chemical inhibitors added to this compound to prevent polymerization during storage?

A4: While manufacturers may add inhibitors, specific information is often proprietary. Common inhibitors for unsaturated monomers include phenolic compounds like hydroquinone monomethyl ether (MEHQ) and butylated hydroxytoluene (BHT), which act as radical scavengers. Oxygen can also act as an inhibitor, so storing under a 50/50 nitrogen/air mixture can be beneficial.

Q5: Can I use a batch of monomer that has passed its shelf life?

A5: It is not recommended. The risk of partial polymerization increases beyond the recommended shelf life, which can lead to unpredictable results and potential safety hazards during use.

Q6: What materials should be avoided when handling or storing this compound?

A6: Avoid contact with strong oxidizing agents, as they can initiate polymerization.[2][3] Also, keep the monomer away from sources of ignition as it is combustible.[2][3]

Quantitative Data Summary

The following table summarizes key quantitative data related to the storage and stability of this compound.

Parameter Value Notes
Recommended Storage Temperature Refrigerated (Cool, dry place)To minimize thermal initiation of polymerization.
Shelf Life 12 monthsFrom the date of production, under recommended storage conditions.[1]
Incompatible Materials Strong oxidizing agentsCan initiate polymerization.[2][3]

Experimental Protocols

Protocol for Visual Inspection of Monomer Quality

  • Objective: To visually assess the quality of this compound before use.

  • Materials:

    • Container of this compound

    • Clean, dry glass beaker or flask

    • Appropriate personal protective equipment (PPE): safety goggles, gloves, lab coat.

  • Procedure:

    • Ensure the monomer is at room temperature.

    • In a well-ventilated area or fume hood, carefully pour a small amount of the monomer into the glass beaker.

    • Observe the appearance of the liquid. It should be a clear, colorless to pale yellow liquid.

    • Gently swirl the beaker and observe the viscosity. The monomer should flow freely. Any signs of increased viscosity, gel particles, or solidification indicate that premature polymerization has occurred.

    • If the monomer appears cloudy, discolored, or viscous, it should not be used.

Visualizations

TroubleshootingWorkflow Troubleshooting Premature Polymerization start Observe signs of premature polymerization (e.g., increased viscosity, solidification) check_storage Were storage conditions (temperature, light, atmosphere) within recommended limits? start->check_storage check_age Is the monomer within its recommended shelf life? check_storage->check_age Yes improper_storage Action: Review and correct storage procedures. Store in a cool, dark place. check_storage->improper_storage No check_contamination Was the monomer exposed to contaminants (e.g., oxidizing agents, metals)? check_age->check_contamination Yes expired_monomer Action: Discard expired monomer and use a fresh batch. check_age->expired_monomer No contamination_source Action: Identify and eliminate source of contamination. Use clean equipment. check_contamination->contamination_source Yes quarantine Quarantine affected batch and contact supplier. check_contamination->quarantine No improper_storage->quarantine expired_monomer->quarantine contamination_source->quarantine

Caption: Troubleshooting workflow for premature polymerization.

References

Technical Support Center: Reducing Yellowing in Diallyl 2,2'-oxydiethyl dicarbonate Polymers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diallyl 2,2'-oxydiethyl dicarbonate (also known as CR-39 or allyl diglycol carbonate) polymers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to polymer yellowing during experimentation and use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our field?

A1: this compound is a monomer used to produce a thermoset polymer known for its exceptional optical clarity, high scratch resistance, and chemical inertness. In research and development, particularly in drug development and optical applications, it is valued for its use in manufacturing high-quality, lightweight lenses, and other transparent components where maintaining clarity is crucial.

Q2: What causes the yellowing of this compound polymers?

A2: The yellowing of these polymers is primarily a result of degradation caused by environmental factors. The main culprits are:

  • Ultraviolet (UV) Radiation: Exposure to UV light, especially in the 295-400 nm range, can initiate photodegradation processes.[1][2] This is a significant concern for materials used in applications with sun or artificial UV light exposure.

  • Thermal Degradation: High temperatures can accelerate the oxidation process and lead to the breakdown of the polymer chains, causing discoloration.[1]

  • Oxidation: The interaction of the polymer with oxygen, often accelerated by heat and UV radiation, leads to the formation of chromophores (color-causing groups) within the polymer structure.[2][3]

Q3: How can I prevent or reduce yellowing in my experiments?

A3: Several strategies can be employed to mitigate yellowing:

  • Incorporate UV Stabilizers: Adding UV absorbers, such as benzotriazoles, or hindered amine light stabilizers (HALS) to the monomer formulation before polymerization can significantly reduce photodegradation.[4][5][6][7]

  • Use Antioxidants: Phenolic antioxidants can be added to inhibit oxidative degradation caused by heat and light.[8][9]

  • Control Curing Conditions: The type and concentration of the polymerization initiator, as well as the curing temperature and duration, can impact the initial color and long-term stability of the polymer. For instance, using benzoyl peroxide (BPO) as an initiator may result in a higher initial yellowness index compared to other initiators.[10]

  • Proper Storage: Store the monomer and the final polymer in a cool, dark environment to minimize exposure to heat and UV radiation.

Q4: How is yellowing in polymers quantified?

A4: Yellowing is most commonly quantified using the Yellowness Index (YI) . This is a number calculated from spectrophotometric data that describes the change in color of a material from clear or white toward yellow. The standard test method for calculating the Yellowness Index is ASTM E313 .[10][11][12][13][14][15] A lower YI value indicates less yellowing.

Troubleshooting Guide: Yellowing During Polymer Synthesis and Use

This guide provides a question-and-answer format to directly address specific issues you might encounter.

Problem Potential Causes Recommended Solutions
Polymer appears yellow immediately after curing. 1. Initiator Choice/Concentration: Certain initiators, like benzoyl peroxide (BPO), can contribute to a higher initial yellowness.[10] High concentrations of any initiator can also lead to discoloration.[16][17][18][19][20] 2. High Curing Temperature: Excessive heat during the polymerization process can cause thermal degradation. 3. Impurities in Monomer: Contaminants in the this compound monomer can act as catalysts for degradation.1. Optimize Initiator: Consider using an alternative initiator with lower color contribution, such as diisopropyl peroxydicarbonate (IPP). Optimize the initiator concentration to the lowest effective level. 2. Control Curing Profile: Follow a recommended curing temperature profile. A gradual increase and hold at specific temperatures can minimize thermal stress. 3. Use High-Purity Monomer: Ensure the monomer used is of high purity and free from contaminants.
Polymer yellows over time when exposed to laboratory lighting or sunlight. 1. UV Degradation: The polymer lacks sufficient protection against UV radiation. Standard CR-39 does not inherently block all UV rays.[21] 2. Photo-oxidation: A combination of UV light and oxygen is causing the polymer to degrade.[3]1. Incorporate UV Stabilizers: Add a UV absorber (e.g., a benzotriazole-based stabilizer) or a hindered amine light stabilizer (HALS) to the monomer mixture before polymerization. A combination of both can offer synergistic protection.[4][5][6][7] 2. Apply UV-Protective Coating: For existing polymer components, a UV-protective coating can be applied to the surface.
Polymer yellows when used in a heated environment. 1. Thermal Oxidation: The polymer is undergoing oxidation at an accelerated rate due to the elevated temperature.1. Add Antioxidants: Incorporate a phenolic antioxidant into the monomer formulation to inhibit thermal-oxidative degradation.[8][9] 2. Material Selection: For applications requiring high-temperature resistance, consider if this polymer is the most suitable choice or if a more thermally stable material is needed.
Inconsistent yellowing across a single cast sheet or between batches. 1. Uneven Curing: Inconsistent temperature distribution during the curing process can lead to variations in degradation. 2. Dispersion of Additives: Poor mixing of UV stabilizers or antioxidants can result in areas with inadequate protection. 3. Casting Defects: The presence of voids or inclusions can create localized stress points that may be more susceptible to degradation.1. Ensure Uniform Heating: Use a calibrated oven with good air circulation to ensure a consistent curing temperature across the entire mold. 2. Thorough Mixing: Ensure that all additives are completely dissolved and uniformly dispersed in the monomer before casting. 3. Optimize Casting Process: Refine the casting technique to minimize defects. This includes proper mold preparation, controlled pouring to avoid air bubbles, and a well-designed gating system.[22][23][24][25]

Quantitative Data Summary

The following tables summarize the expected performance of this compound polymers with and without stabilizing additives. The Yellowness Index (YI) is measured according to ASTM E313. Accelerated aging is performed using a xenon arc apparatus following cycles outlined in ASTM D7869.

Table 1: Effect of UV Stabilizers on Yellowness Index (YI) During Accelerated UV Aging

FormulationInitial YIYI after 500 hoursYI after 1000 hours
Control (No Additives) 0.85.210.5
+ 0.5% Benzotriazole UV Absorber 0.91.53.1
+ 0.5% Hindered Amine Light Stabilizer (HALS) 0.91.83.5
+ 0.5% Benzotriazole + 0.5% HALS 1.01.22.5

Table 2: Effect of Antioxidants on Yellowness Index (YI) During Accelerated Thermal Aging (120°C)

FormulationInitial YIYI after 250 hoursYI after 500 hours
Control (No Additives) 0.84.58.9
+ 0.3% Phenolic Antioxidant 0.81.32.8

Note: The data presented in these tables are representative values based on typical formulations and testing conditions. Actual results may vary depending on the specific additives used, their concentration, and the precise experimental conditions.

Experimental Protocols

1. Protocol for Measuring Yellowness Index (ASTM E313)

This protocol outlines the steps for measuring the Yellowness Index of transparent this compound polymer samples.

  • 1.1. Instrumentation:

    • A dual-beam spectrophotometer or colorimeter with the capability of measuring transmittance in the visible spectrum (380-780 nm).

    • Standard illuminant D65 and 10° standard observer should be used for calculations.

  • 1.2. Sample Preparation:

    • Ensure the polymer samples are clean and free of any surface contaminants, such as dust or fingerprints. Clean with a soft, lint-free cloth and isopropyl alcohol if necessary, ensuring the solvent fully evaporates before measurement.

    • The sample should be flat and of sufficient size to completely cover the instrument's measurement port.[11] For transparent samples, the thickness should be uniform.

  • 1.3. Measurement Procedure:

    • Calibrate the spectrophotometer according to the manufacturer's instructions, including setting the 0% and 100% transmittance baselines.

    • Place the polymer sample in the instrument's sample holder, ensuring it is perpendicular to the light beam.

    • Measure the tristimulus values (X, Y, Z) of the sample.

    • Multiple measurements at different locations on the sample are recommended to obtain an average value.[12][14]

  • 1.4. Calculation of Yellowness Index (YI):

    • The Yellowness Index is calculated using the following formula from ASTM E313: YI = [100 * (Cₓ * X - Cₑ * Z)] / Y

    • Where X, Y, and Z are the CIE tristimulus values, and Cₓ and Cₑ are coefficients dependent on the illuminant and observer. For Illuminant D65 and 10° observer, Cₓ = 1.3013 and Cₑ = 1.1498.

2. Protocol for Accelerated Aging (ASTM D7869)

This protocol describes a representative accelerated weathering test to simulate the effects of sunlight, heat, and moisture on the polymer.

  • 2.1. Instrumentation:

    • A xenon arc weathering apparatus equipped with daylight filters to simulate natural sunlight.

    • The apparatus should have controls for irradiance, temperature (black panel and chamber air), relative humidity, and water spray.

  • 2.2. Sample Preparation:

    • Prepare flat samples of the polymer with dimensions suitable for the apparatus's sample holders.

  • 2.3. Test Cycle:

    • The ASTM D7869 standard specifies a complex cycle of light and dark periods with varying temperature, humidity, and water spray to simulate a subtropical climate like that of Southern Florida.[12][26][27][28][29] A representative cycle is summarized below. This full cycle is repeated for the duration of the test.

StepDurationLight/DarkIrradiance @340nm (W/m²)Black Panel Temp. (°C)Relative Humidity (%)Water Spray
14 hoursDark03895On
230 minLight0.406050Off
34 hr 30 minLight0.808050Off
430 minDark06050Off
52 hr 30 minDark03895On
630 minDark03895On
720 minLight0.406050Off
82 hoursLight0.808050Off
910 minDark06050Off
  • 2.4. Evaluation:

    • Periodically remove the samples from the weathering chamber (e.g., at 250, 500, 750, and 1000 hours) and measure the Yellowness Index according to the protocol described above.

Visualizations

photodegradation_pathway Polymer Poly(allyl diglycol carbonate) (PADC) Initiation Initiation: Formation of Free Radicals Polymer->Initiation UV_Light UV Radiation (295-400 nm) UV_Light->Initiation Oxygen Oxygen (O2) Propagation Propagation: Radical Chain Reaction Oxygen->Propagation Forms Peroxy Radical (POO•) Initiation->Propagation Polymer Radical (P•) Propagation->Propagation Autocatalytic Cycle Termination Termination Propagation->Termination Chromophores Formation of Chromophores (e.g., Carbonyls, Conjugated C=C) Propagation->Chromophores Oxidation Products Chain_Scission Chain Scission & Cross-linking Propagation->Chain_Scission Yellowing Yellowing of Polymer Chromophores->Yellowing Mechanical_Degradation Loss of Mechanical Properties Chain_Scission->Mechanical_Degradation

Caption: Photo-oxidation pathway of this compound polymer.

experimental_workflow Start Start: Prepare Polymer Samples (With and Without Additives) Initial_YI Measure Initial Yellowness Index (ASTM E313) Start->Initial_YI Accelerated_Aging Accelerated Aging (ASTM D7869) Initial_YI->Accelerated_Aging Periodic_Measurement Periodically Measure YI (e.g., 250, 500, 750, 1000 hrs) Accelerated_Aging->Periodic_Measurement During Test Data_Analysis Data Analysis: Compare YI vs. Time for different formulations Periodic_Measurement->Data_Analysis Conclusion Conclusion: Determine Efficacy of Additives Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating the effectiveness of anti-yellowing additives.

References

optimization of initiator concentration for "Diallyl 2,2'-oxydiethyl dicarbonate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the polymerization of Diallyl 2,2'-oxydiethyl dicarbonate.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, focusing on the critical role of initiator concentration.

Symptom Possible Cause Suggested Action
Low Polymer Yield or Incomplete Curing Insufficient Initiator Concentration: Too few primary radicals are generated to effectively initiate polymerization, leading to a low conversion rate.[1]Increase the initiator concentration incrementally. For a thermally initiated system, consider a range of 0.1% to 3.0% by weight. For a photoinitiated system, a range of 1 to 5 parts per hundred resin (phr) can be explored.[2]
Inappropriate Initiator Half-Life: The initiator may be decomposing too slowly at the reaction temperature, resulting in a slow polymerization rate.[1]Select an initiator with a suitable half-life at your desired polymerization temperature. For example, benzoyl peroxide is commonly used for polymerizations around 70°C.[2]
Inhibitors Present: Oxygen or other impurities in the monomer or solvent can scavenge radicals, preventing polymerization.Degas the monomer and solvent prior to polymerization using techniques like nitrogen sparging or freeze-pump-thaw cycles.
Polymer is Brittle or Cracks Excessive Initiator Concentration: A high concentration of initiator can lead to the formation of many short polymer chains, resulting in a lower molecular weight polymer with poor mechanical properties.[3]Decrease the initiator concentration. A high radical concentration can also lead to premature termination reactions.[1]
High Polymerization Rate: A very fast reaction, often caused by high initiator concentration or temperature, can build up internal stresses in the polymer network.[3][4]Reduce the initiator concentration or lower the polymerization temperature to control the reaction rate. A slower cure can lead to a more uniform polymer network.
Yellowing or Discoloration of the Polymer Initiator By-products: Some initiators or their decomposition products can cause discoloration, especially at higher concentrations or temperatures.[5]Select an initiator known for producing colorless by-products. For photoinitiation, ensure the chosen photoinitiator does not contribute to yellowing upon UV exposure.[2]
Oxidation: The polymer may be degrading due to oxidation at elevated temperatures.Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent Batch-to-Batch Results Variability in Initiator Activity: The initiator's effectiveness can be compromised by improper storage or age.Use fresh initiator from a reputable supplier and store it according to the manufacturer's recommendations.
Inaccurate Dispensing of Initiator: Small variations in the amount of initiator can have a significant impact on the polymerization kinetics and final properties.[3][4]Use a calibrated analytical balance to accurately weigh the initiator. For very small quantities, consider preparing a masterbatch of the initiator in the monomer.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for a thermal initiator like benzoyl peroxide (BPO) for the polymerization of this compound?

A1: A common starting point for thermal initiators like BPO is in the range of 0.5% to 2.0% by weight of the monomer.[3][4] The optimal concentration will depend on the desired reaction rate and final polymer properties. It is recommended to perform a series of experiments with varying initiator concentrations to determine the optimal level for your specific application.

Q2: How does initiator concentration affect the molecular weight of the resulting polymer?

A2: Generally, increasing the initiator concentration leads to a decrease in the average molecular weight of the polymer. This is because a higher initiator concentration generates more primary radicals, leading to a larger number of growing polymer chains that terminate at a shorter length. Conversely, a lower initiator concentration will result in fewer, but longer, polymer chains, leading to a higher average molecular weight.

Q3: Can I use a photoinitiator for the polymerization of this compound?

A3: Yes, photoinitiation is a viable method for curing diallyl carbonate monomers and can offer advantages such as faster curing times and lower processing temperatures.[2] A common class of photoinitiators for this type of polymerization are α-hydroxy ketones. The optimal concentration will depend on the specific photoinitiator, the UV light intensity, and the thickness of the sample. A good starting range to investigate is 1 to 5 parts per hundred resin (phr).[2]

Q4: My polymerization is very slow. Besides increasing the initiator concentration, what else can I do?

A4: To increase the polymerization rate, you can:

  • Increase the temperature: For thermally initiated systems, a higher temperature will increase the decomposition rate of the initiator, generating more radicals.[1]

  • Choose a more active initiator: Select an initiator with a shorter half-life at your desired reaction temperature.

  • Ensure the absence of inhibitors: As mentioned in the troubleshooting guide, oxygen and other impurities can significantly slow down or completely inhibit the polymerization.

Q5: What are the signs of using too much initiator?

A5: Using an excessive amount of initiator can manifest in several ways:

  • Poor mechanical properties: The resulting polymer may be brittle or have low impact strength.[3]

  • Discoloration: The polymer may appear yellow or brown due to initiator by-products.[5]

  • Exothermic reaction: A very rapid, uncontrolled polymerization can occur, leading to a significant temperature increase (autoacceleration), which can cause bubbles or even degradation of the polymer.[4]

Experimental Protocols

Determining Optimal Initiator Concentration

This protocol outlines a general procedure for determining the optimal initiator concentration for the bulk polymerization of this compound using a thermal initiator.

Materials:

  • This compound monomer

  • Thermal initiator (e.g., Benzoyl Peroxide)

  • Reaction vessels (e.g., glass vials with septa)

  • Inert gas supply (e.g., nitrogen or argon)

  • Constant temperature bath or oven

  • Analytical balance

  • Stirring mechanism (optional)

Procedure:

  • Preparation: Set up a series of reaction vessels, each corresponding to a different initiator concentration (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 3.0% by weight).

  • Monomer Dispensing: Accurately dispense the same amount of this compound monomer into each reaction vessel.

  • Initiator Addition: Carefully weigh and add the appropriate amount of initiator to each corresponding reaction vessel.

  • Inerting: Sparge each reaction vessel with an inert gas for 10-15 minutes to remove dissolved oxygen.

  • Polymerization: Place the sealed reaction vessels in a constant temperature bath or oven set to the desired polymerization temperature.

  • Monitoring: Monitor the reactions over time, observing changes in viscosity. The time to gelation can be a useful metric.

  • Curing: Allow the polymerization to proceed for a predetermined amount of time to ensure complete curing.

  • Characterization: After the polymerization is complete, characterize the resulting polymers for relevant properties such as:

    • Conversion rate: Can be determined using techniques like Fourier Transform Infrared (FTIR) spectroscopy by monitoring the disappearance of the allyl double bond peak.[2]

    • Mechanical properties: Hardness, tensile strength, etc.

    • Optical properties: Transparency, color/yellowness index.[2]

Data Analysis:

Summarize the results in a table to compare the effect of initiator concentration on the final polymer properties.

Initiator Concentration (wt%)Time to Gelation (min)Double Bond Conversion Rate (%)[2]Hardness (Shore D)Yellowness Index[2]
0.1
0.5
1.0
2.0
3.0

Visualizations

G start Start: Low Polymer Yield q1 Is initiator concentration sufficient? start->q1 a1_yes Increase Initiator Concentration q1->a1_yes No q2 Is initiator half-life appropriate for the temperature? q1->q2 Yes end Problem Resolved a1_yes->end a2_yes Select Initiator with Shorter Half-Life q2->a2_yes No q3 Are inhibitors (e.g., oxygen) present? q2->q3 Yes a2_yes->end a3_yes Degas Monomer and Solvent q3->a3_yes Yes q3->end No a3_yes->end

Caption: Troubleshooting workflow for low polymer yield.

G cluster_input Input Variable cluster_properties Polymer Properties initiator_conc Initiator Concentration mw Molecular Weight initiator_conc->mw Decreases rate Polymerization Rate initiator_conc->rate Increases hardness Hardness initiator_conc->hardness Increases then Decreases brittleness Brittleness initiator_conc->brittleness Increases

Caption: Effect of initiator concentration on polymer properties.

References

long-term stability and storage of "Diallyl 2,2'-oxydiethyl dicarbonate"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of Diallyl 2,2'-oxydiethyl dicarbonate, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure long-term stability?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark location in a tightly sealed container.[1][2][3] The storage area should be well-ventilated.[2][3][4] It is crucial to keep the compound away from incompatible materials, particularly oxidizing agents, sources of ignition, and excessive heat.[1][5][6]

Q2: What is the primary degradation pathway for this compound?

A2: The primary degradation pathway for this compound is hydrolysis.[7] In the presence of moisture, the ester linkages can be cleaved, resulting in the formation of diethylene glycol and allyl alcohol.[7] This process can be accelerated by the presence of acids or bases.[7]

Q3: What are the signs of degradation or impurity in this compound?

A3: Visual signs of degradation can include a change in color from colorless to pale yellow, an increase in viscosity, or the presence of solid precipitates. An increase in the acid value of the material, which can be determined by titration, is a chemical indicator of hydrolysis.

Q4: How should this compound be handled safely in a laboratory setting?

A4: this compound should be handled in a well-ventilated area, preferably within a chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat, should be worn to avoid contact with skin and eyes.[2][8] Avoid inhalation of vapors.[2]

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Potential Cause Recommended Solution
Inconsistent Polymerization Results Impurities in the monomer, such as hydrolysis products (diethylene glycol, allyl alcohol) or partially polymerized material.Purify the monomer by vacuum distillation before use. Ensure the monomer has been stored correctly and is within its shelf life.
Incorrect initiator concentration.Optimize the initiator concentration based on the desired polymerization rate and polymer properties.
Presence of oxygen, which can inhibit free-radical polymerization.Degas the monomer and reaction mixture using techniques such as nitrogen sparging or freeze-pump-thaw cycles before initiating polymerization.
Premature Polymerization or Gelling During Storage Exposure to heat, light, or contaminants that can act as initiators.Store the monomer in a cool, dark place, away from heat sources and direct sunlight. Ensure the container is tightly sealed to prevent contamination.[1]
Presence of a polymerization inhibitor at a depleted concentration.If an inhibitor is used for storage, monitor its concentration over time. If necessary, add a small amount of a suitable inhibitor (e.g., hydroquinone) for long-term storage.
Low Yield or Incomplete Polymerization Insufficient initiator or initiator decomposition.Check the expiry date and storage conditions of the initiator. Use a sufficient amount of a freshly prepared initiator solution.
Reaction temperature is too low.Ensure the reaction is carried out at the recommended temperature for the specific initiator and monomer system.
Presence of inhibitors in the reaction mixture.Ensure all glassware is clean and free of any residual cleaning agents or other chemicals that could inhibit polymerization.
Yellowing of the Final Polymer Thermal degradation of the monomer or polymer during processing.Avoid excessive temperatures and prolonged heating during polymerization and curing.
Presence of impurities in the monomer.Use high-purity monomer. Consider using antioxidants or thermal stabilizers in the formulation.

Data Presentation

Table 1: Recommended Storage and Handling Parameters

Parameter Recommendation Reference
Storage Temperature Cool[1][2][3]
Storage Environment Dry and Dark[1]
Container Tightly sealed[1][2][3]
Ventilation Well-ventilated area[2][3][4]
Incompatible Materials Oxidizing agents[1][5][6]
Handling In a chemical fume hood[1]
Personal Protective Equipment Safety goggles, chemical-resistant gloves, lab coat[2][8]

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by Gas Chromatography (GC)

This protocol outlines a general method for monitoring the purity of this compound and detecting the presence of degradation products.

  • Objective: To quantify the purity of this compound and identify potential degradation products such as diethylene glycol and allyl alcohol.

  • Materials:

    • This compound sample

    • High-purity solvent (e.g., dichloromethane or acetone)

    • Internal standard (e.g., dodecane)

    • Gas chromatograph with a Flame Ionization Detector (FID)

    • Capillary column suitable for the analysis of medium-polarity compounds (e.g., a DB-5 or equivalent)

  • Procedure:

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

      • Add a known amount of the internal standard.

      • Dilute to the mark with the chosen solvent and mix thoroughly.

    • GC Conditions (Example):

      • Injector Temperature: 250 °C

      • Detector Temperature: 280 °C

      • Oven Temperature Program:

        • Initial temperature: 80 °C, hold for 2 minutes

        • Ramp: 10 °C/min to 250 °C

        • Hold at 250 °C for 5 minutes

      • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Analysis:

      • Inject 1 µL of the prepared sample into the GC.

      • Record the chromatogram.

      • Identify the peaks corresponding to the solvent, internal standard, this compound, and any degradation products by comparing retention times with known standards.

    • Quantification:

      • Calculate the peak area of each component.

      • Determine the concentration of this compound and any degradation products using the internal standard method.

  • Interpretation: A decrease in the peak area of this compound and the appearance or increase in the peak areas of degradation products over time indicate instability.

Mandatory Visualization

TroubleshootingWorkflow start Experimental Issue Observed issue1 Inconsistent Polymerization start->issue1 issue2 Premature Polymerization start->issue2 issue3 Low Polymer Yield start->issue3 cause1a Monomer Impurity issue1->cause1a cause1b Incorrect Initiator Conc. issue1->cause1b cause1c Oxygen Inhibition issue1->cause1c cause2a Improper Storage (Heat/Light) issue2->cause2a cause2b Inhibitor Depletion issue2->cause2b cause3a Insufficient Initiator issue3->cause3a cause3b Low Reaction Temp. issue3->cause3b solution1a Purify Monomer cause1a->solution1a solution1b Optimize Initiator Conc. cause1b->solution1b solution1c Degas Monomer cause1c->solution1c solution2a Store in Cool, Dark Place cause2a->solution2a solution2b Monitor/Add Inhibitor cause2b->solution2b solution3a Use Fresh/Sufficient Initiator cause3a->solution3a solution3b Adjust Temperature cause3b->solution3b

Caption: Troubleshooting workflow for experimental issues.

References

Technical Support Center: Purification of Diallyl 2,2'-oxydiethyl dicarbonate Monomer

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Diallyl 2,2'-oxydiethyl dicarbonate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in obtaining high-purity monomer for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

The primary and most widely used technique for the purification of this compound on an industrial scale is multi-stage vacuum distillation.[1] This method is effective for separating the monomer from less volatile impurities, such as oligomeric species and other byproducts from the synthesis process.

Q2: Are there any alternative or supplementary purification techniques?

Yes, for achieving higher purity levels and removing trace impurities, fractional crystallization can be employed as a subsequent purification step after vacuum distillation.[2] This technique leverages the monomer's freezing point of -4°C to selectively crystallize the pure compound, leaving impurities behind in the liquid phase.[2]

Q3: What are the common impurities found in crude this compound?

Crude this compound typically contains a variety of impurities stemming from its synthesis, which is commonly the reaction of diethylene glycol with allyl chloroformate in the presence of a base like pyridine.[2][3] These impurities can include:

  • Unreacted starting materials: Diethylene glycol and allyl chloroformate.

  • Catalyst/Base: Pyridine or other basic compounds used to scavenge HCl produced during the reaction.[2][3]

  • Byproducts: Oligomeric species and other side-reaction products. The specific nature of byproducts can vary based on reaction conditions.

  • Degradation products: The monomer is susceptible to hydrolysis, which can lead to the formation of diethylene glycol and allyl alcohol.[1]

Q4: How can I assess the purity of my this compound sample?

Following purification, the purity of the monomer should be verified using analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR) are standard methods used to confirm the chemical structure and assess the purity of the final product.[2] A purity level exceeding 98% is often desired for polymerization applications.[2]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Vacuum Distillation
Potential Cause Troubleshooting Step
Improper Vacuum Level Ensure the vacuum system is free of leaks and can achieve the necessary low pressure. A boiling point of approximately 160°C is observed at a reduced pressure of 4 mmHg.[1]
Distillation Temperature Too High Excessive temperatures can lead to thermal degradation or polymerization of the monomer. Carefully control the heating mantle temperature and monitor the vapor temperature closely.
Bumping of the Liquid Violent boiling, or "bumping," can lead to loss of product into the receiving flask prematurely. Use a magnetic stirrer and a Claisen adapter to ensure smooth boiling. Boiling chips are not effective under vacuum.
Inefficient Condensation Ensure adequate cooling water flow through the condenser to efficiently condense the monomer vapor.
Issue 2: Persistent Impurities After Distillation
Potential Cause Troubleshooting Step
Co-distillation of Impurities Some impurities may have boiling points close to the monomer under vacuum. In such cases, a fractional distillation column with appropriate packing should be used to improve separation efficiency.
Thermal Degradation During Distillation If the monomer is held at high temperatures for an extended period, degradation can occur. Minimize the distillation time and ensure a stable vacuum to keep the boiling point low.
Presence of Water Water can lead to hydrolysis of the monomer. Ensure all glassware is thoroughly dried before starting the distillation. A pre-distillation drying step with a suitable drying agent that does not react with the monomer may be necessary if significant water contamination is suspected.
Issue 3: Difficulty with Fractional Crystallization
Potential Cause Troubleshooting Step
Cooling Rate is Too Fast Rapid cooling can lead to the trapping of impurities within the crystal lattice. Employ a slow and controlled cooling rate to allow for the formation of pure crystals.
Inefficient Removal of Mother Liquor The impure liquid surrounding the crystals (mother liquor) must be thoroughly removed. After crystallization, quickly filter the cold mixture and wash the crystals with a small amount of a cold, non-reactive solvent in which the monomer has low solubility but the impurities are soluble.
Monomer Remains Liquid Below Freezing Point The presence of significant impurities can depress the freezing point. The crude monomer may need to be of sufficient purity before fractional crystallization is effective. Consider a preliminary purification by vacuum distillation.

Experimental Protocols

Detailed Methodology for Vacuum Distillation

This protocol provides a general guideline for the vacuum distillation of this compound in a laboratory setting.

Materials:

  • Round-bottom flask

  • Claisen adapter

  • Short-path distillation head with condenser and vacuum connection

  • Receiving flask

  • Thermometer and adapter

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Vacuum pump and tubing

  • Cold trap (recommended)

  • Vacuum grease

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus as shown in the workflow diagram below. Ensure all ground glass joints are lightly greased to ensure a good seal.

  • Sample Preparation: Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.

  • System Evacuation: Connect the apparatus to the vacuum pump via a cold trap. Begin to slowly evacuate the system.

  • Heating and Distillation: Once a stable vacuum is achieved (e.g., ~4 mmHg), begin to gently heat the distillation flask using the heating mantle.

  • Fraction Collection: Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature corresponding to the boiling point of the monomer at the applied pressure (approx. 160°C at 4 mmHg).[1]

  • Shutdown: Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing air.

Data Presentation

Physical Property Value Reference
Boiling Point160°C at 4 mmHg[1]
Freezing Point-4°C[2]
Purity (Post-Purification)>98%[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_product Final Product synthesis Crude this compound (Contains impurities) distillation Vacuum Distillation synthesis->distillation Primary Purification crystallization Fractional Crystallization (Optional, for high purity) distillation->crystallization Further Refinement analysis Purity Analysis (GC-MS, FTIR) distillation->analysis crystallization->analysis product Purified Monomer (>98% Purity) analysis->product

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_logic cluster_distillation Vacuum Distillation Issues cluster_crystallization Fractional Crystallization Issues start Purification Outcome Unsatisfactory low_yield Low Yield? start->low_yield persistent_impurities Persistent Impurities? start->persistent_impurities difficulty_crystallizing Difficulty Crystallizing? start->difficulty_crystallizing check_vacuum Check Vacuum Level low_yield->check_vacuum yes check_temp Check Temperature Control low_yield->check_temp yes check_bumping Ensure Smooth Boiling low_yield->check_bumping yes use_fractional_column Use Fractional Column persistent_impurities->use_fractional_column yes minimize_heat_exposure Minimize Heat Exposure persistent_impurities->minimize_heat_exposure yes ensure_dryness Ensure Dry Glassware persistent_impurities->ensure_dryness yes control_cooling Control Cooling Rate difficulty_crystallizing->control_cooling yes improve_filtration Improve Mother Liquor Removal difficulty_crystallizing->improve_filtration yes pre_purify Pre-purify by Distillation difficulty_crystallizing->pre_purify yes solution solution check_vacuum->solution Implement Solution check_temp->solution Implement Solution check_bumping->solution Implement Solution use_fractional_column->solution Implement Solution minimize_heat_exposure->solution Implement Solution ensure_dryness->solution Implement Solution control_cooling->solution Implement Solution improve_filtration->solution Implement Solution pre_purify->solution Implement Solution

Caption: Troubleshooting logic for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Diallyl Carbonates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of Diallyl 2,2'-oxydiethyl dicarbonate versus other key diallyl carbonates, focusing on their chemical properties, synthesis, and the performance of their resulting polymers.

This guide provides a comprehensive comparison of this compound, widely known as allyl diglycol carbonate (ADC) or CR-39, with other notable diallyl carbonates: Diallyl Carbonate (DAC), Diallyl Isophthalate (DAIP), and Diallyl Terephthalate (DATP). For researchers, scientists, and professionals in drug development, understanding the nuanced differences between these monomers is crucial for material selection and application development. This guide presents a side-by-side look at their properties and the characteristics of their corresponding polymers, supported by available experimental data and detailed synthesis protocols.

Executive Summary

This compound is a prominent monomer in the production of high-performance optical polymers, prized for their clarity, impact resistance, and light weight.[1] This guide explores how its performance metrics stack up against other diallyl carbonates. While sharing the common feature of diallyl functional groups, variations in the core structure of these monomers lead to significant differences in the physical, mechanical, and optical properties of the resulting polymers. This comparison aims to equip researchers with the necessary data to make informed decisions for their specific applications, from advanced optical systems to novel polymer development.

Comparative Data of Diallyl Carbonates and Their Polymers

The following tables summarize the key physical and chemical properties of the diallyl carbonate monomers and the performance characteristics of their respective polymers.

Table 1: Properties of Diallyl Carbonate Monomers

PropertyThis compound (ADC)Diallyl Carbonate (DAC)Diallyl Isophthalate (DAIP)Diallyl Terephthalate (DATP)
CAS Number 142-22-3[1]15022-08-9[2]1087-21-41026-92-2
Molecular Formula C₁₂H₁₈O₇[1]C₇H₁₀O₃[2]C₁₄H₁₄O₄C₁₄H₁₄O₄
Molecular Weight ( g/mol ) 274.27[3]142.15[2]246.26246.26[4]
Density (g/mL at 25°C) 1.15[5]0.991[2]1.256[6]Not Available
Boiling Point (°C) 161 (at 2 mmHg)[5]95-97 (at 60 mmHg)[2]163 (at 8 mmHg)Not Available
Melting Point (°C) -4[5]-70[2]33[7]Not Available
Refractive Index (nD at 20°C) 1.4511.428[8]1.569 (at 25°C)[6]Not Available

Table 2: Performance Properties of Polymers Derived from Diallyl Carbonates

PropertyPoly(this compound) (pADC / CR-39)Poly(Diallyl Carbonate) (pDAC)Poly(Diallyl Isophthalate) (pDAIP)Poly(Diallyl Terephthalate) (pDATP)
Refractive Index 1.498[9]Not Available1.569[6]Not Available
Hardness (Shore D) 88[10]Not AvailableNot AvailableNot Available
Impact Resistance High[11]Not AvailableBrittle, can be toughened[12]Brittle[13]
Thermal Stability (Decomposition Temp.) Stable up to ~250°C[14]Polymer from a biphenyl derivative stable to 250°C[2]Good thermal stability[15]Improved heat resistance over DAP and DAIP[13]
Transparency Excellent, ~92% transmittance[10]Transparent[2]Not AvailableNot Available
Key Features High optical clarity, scratch resistance, lightweight[9]Used in polyurethanes and as a cross-linking agent[2]High strength, heat resistance, electrical insulation[7]Enhanced thermal stability and flexibility as a plasticizer[16]

Experimental Protocols

Detailed methodologies for the synthesis and polymerization of these diallyl carbonates are crucial for reproducible research.

Synthesis Protocols

1. Synthesis of this compound (ADC)

This process, also known as the transesterification method, involves the reaction of diallyl carbonate with diethylene glycol.[15]

  • Materials: Diallyl carbonate, diethylene glycol, sodium hydroxide (NaOH) powder.

  • Procedure:

    • In a 3-neck flask equipped with a thermometer, stirrer, and distillation column, mix 12 moles of diallyl carbonate and 1 mole of diethylene glycol at room temperature under an inert atmosphere.[15]

    • Once mixed, add 0.05 millimoles of powdered NaOH.[15]

    • Begin heating under a residual pressure of 150 mmHg.[15]

    • Allyl alcohol will be released and distill over. The reaction is typically complete in about 1 hour.[15]

    • Gradually increase the vacuum to remove excess diallyl carbonate.[15]

2. Synthesis of Diallyl Carbonate (DAC)

DAC can be synthesized via several routes, including the reaction of allyl alcohol with phosgene or urea.[2] A common laboratory method involves transesterification.[17]

  • Materials: A cyclic carbonate (e.g., propylene carbonate), allyl alcohol, a solid double metal cyanide complex catalyst.

  • Procedure:

    • React the cyclic carbonate with allyl alcohol in a molar ratio of 1:8 to 1:12 in the presence of the catalyst.[17]

    • Heat the reaction mixture to a temperature in the range of 140°-180°C for 4-10 hours.[17]

    • After the reaction, separate the catalyst from the mixture by filtration to obtain the diallyl carbonate.[17]

3. Synthesis of Diallyl Isophthalate (DAIP)

A common method for preparing DAIP is through the transesterification of dimethyl isophthalate with allyl alcohol.[16]

  • Materials: Dimethyl isophthalate, allyl alcohol, potassium carbonate powder, decolorizing agent (e.g., potassium permanganate), reducing agent (e.g., sodium metabisulfite).[16]

  • Procedure:

    • Add 300 g of dimethyl isophthalate, 300 g of allyl alcohol, and 1.5 g of potassium carbonate powder to a reactor with stirring.[16]

    • Heat the reaction to 90-145°C, maintaining the top of the rectifying column between 60-95°C for 2-4 hours.[16]

    • Once the dimethyl isophthalate content is less than 0.5%, cool the mixture to below 100°C and add 100 g of water.[16]

    • Further cool to 60°C, add 0.03 g of decolorizing agent, stir for 30 minutes, then add 0.06 g of reducing agent and stir for another 30 minutes.[16]

    • Allow the layers to separate, wash the lower organic layer with water, and then remove any remaining water by vacuum distillation to yield the product.[16]

4. Synthesis of Diallyl Terephthalate (DATP)

DATP can be synthesized by the transesterification of dimethyl terephthalate with allyl alcohol.[5]

  • Materials: Dimethyl terephthalate, allyl alcohol, catalyst (e.g., calcium methoxide or calcium ethoxide), acid.[5]

  • Procedure:

    • Add dimethyl terephthalate, allyl alcohol, and the catalyst to a reactor and begin stirring.[5]

    • Heat the mixture to 90-145°C, with the top of the distillation column kept between 60-95°C.[5]

    • Continue the reaction until the dimethyl terephthalate content is below 0.5%.[5]

    • Cool the reaction to below 100°C and add water and acid.[5]

    • Further cool to 60°C and allow the layers to separate.[5]

    • Wash the lower layer with water and then remove residual water via vacuum distillation to obtain diallyl terephthalate.[5]

Polymerization Protocols

1. Polymerization of this compound (ADC)

ADC is typically polymerized via free-radical polymerization to form a cross-linked thermoset polymer (CR-39).[9]

  • Materials: ADC monomer, diisopropyl peroxydicarbonate (IPP) initiator.

  • Procedure:

    • Mix the ADC monomer with the IPP initiator.

    • The polymerization is generally carried out over a 20-hour period with a maximum temperature of 95°C.[9]

    • Heating can be applied using a water bath or a forced-air oven.[9]

    • Alternatively, benzoyl peroxide (BPO) can be used as an initiator.[9]

2. Polymerization of Diallyl Carbonate (DAC)

DAC can be polymerized using a free-radical initiator like benzoyl peroxide.[2]

  • Materials: DAC monomer, benzoyl peroxide initiator.

  • Procedure:

    • Mix the DAC monomer with benzoyl peroxide.

    • The polymerization is conducted by heating the mixture. For instance, a polycarbonate can be produced after three hours of polymerization.[2]

3. Polymerization of Diallyl Isophthalate (DAIP)

DAIP undergoes radical polymerization, which can be studied using methods like differential scanning calorimetry (DSC).

  • Materials: DAIP monomer, initiator (e.g., dicyclohexyl peroxydicarbonate).

  • Procedure:

    • The polymerization process consists of two stages: a quasilinear polymerization followed by structurization (cross-linking).

    • The polymerization can be carried out with continuous temperature change up to 200°C in the presence of an initiator.

4. Polymerization of Diallyl Terephthalate (DATP)

DATP can be polymerized to form a prepolymer which can then be used in various applications.[1]

  • Materials: Dimethyl terephthalate, ethylene glycol, allyl alcohol, dibutyltin oxide catalyst.

  • Procedure:

    • In a glass autoclave, place 473.1 g of dimethyl terephthalate, 78.4 g of ethylene glycol, 566.0 g of allyl alcohol, and 0.1 g of dibutyltin oxide.[1]

    • Heat the mixture to 150°C under a nitrogen stream and distill off the resulting methanol.[1]

    • Once the theoretical amount of methanol has been distilled, raise the temperature to 180°C to distill off excess allyl alcohol, yielding the prepolymer.[1]

Visualizing Chemical Processes and Relationships

The following diagrams, generated using Graphviz, illustrate the synthesis and polymerization workflows, as well as the structure-property relationships of the diallyl carbonates discussed.

Synthesis_Workflow cluster_DAIP Diallyl Isophthalate (DAIP) Synthesis cluster_ADC This compound (ADC) Synthesis DAIP_m1 Dimethyl Isophthalate DAIP_reac Transesterification (90-145°C) DAIP_m1->DAIP_reac DAIP_m2 Allyl Alcohol DAIP_m2->DAIP_reac DAIP_cat K2CO3 DAIP_cat->DAIP_reac DAIP_prod Crude DAIP DAIP_reac->DAIP_prod DAIP_pur Purification (Wash, Decolorize, Distill) DAIP_prod->DAIP_pur DAIP_final Pure DAIP DAIP_pur->DAIP_final ADC_m1 Diallyl Carbonate ADC_reac Transesterification (~150 mmHg) ADC_m1->ADC_reac ADC_m2 Diethylene Glycol ADC_m2->ADC_reac ADC_cat NaOH ADC_cat->ADC_reac ADC_prod Crude ADC ADC_reac->ADC_prod ADC_pur Purification (Vacuum Distillation) ADC_prod->ADC_pur ADC_final Pure ADC ADC_pur->ADC_final

Caption: General synthesis workflows for Diallyl Isophthalate and this compound.

Polymerization_Workflow Monomer Diallyl Carbonate Monomer (e.g., ADC, DAC, DAIP, DATP) Mix Mixing Monomer->Mix Initiator Free Radical Initiator (e.g., IPP, BPO) Initiator->Mix Heat Heating (Curing Cycle) Mix->Heat Polymer Cross-linked Polymer Heat->Polymer

Caption: A simplified workflow for the free-radical polymerization of diallyl carbonate monomers.

Structure_Property_Relationship cluster_structure Monomer Structure cluster_properties Polymer Properties Core Core Structure (Aliphatic vs. Aromatic) Flexibility Chain Flexibility Core->Flexibility influences Optical Optical Properties (Refractive Index, Clarity) Core->Optical determines Mechanical Mechanical Properties (Hardness, Impact Resistance) Flexibility->Mechanical impacts Symmetry Molecular Symmetry Thermal Thermal Stability Symmetry->Thermal affects

Caption: Relationship between monomer structure and the resulting polymer properties in diallyl carbonates.

Conclusion

This compound (ADC/CR-39) remains a benchmark material, particularly for optical applications, due to its exceptional clarity and mechanical properties. However, other diallyl carbonates such as DAC, DAIP, and DATP offer a range of properties that may be advantageous for other specific applications. DAIP, for instance, provides higher heat resistance and electrical insulation, while DATP shows promise for enhanced thermal stability. The choice of monomer will ultimately depend on the desired balance of optical, mechanical, and thermal properties required for the end product. This guide serves as a foundational resource for researchers to navigate the selection of diallyl carbonates and to facilitate further innovation in polymer science and material development.

References

A Comparative Analysis of the Mechanical Strength of Poly("Diallyl 2,2'-oxydiethyl dicarbonate") and Polycarbonate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of polymers is crucial for material selection in a variety of applications, from laboratory equipment to drug delivery systems. This guide provides a detailed comparison of the mechanical strength of two common amorphous thermoplastics: Poly("Diallyl 2,2'-oxydiethyl dicarbonate"), commercially known as CR-39®, and Polycarbonate (PC).

Poly("this compound"), or CR-39®, is a thermosetting polymer, or resin, known for its excellent optical clarity, high abrasion and scratch resistance, and resistance to most solvents and other chemicals.[1][2][3][4] In contrast, polycarbonate is a tough, transparent engineering thermoplastic that offers exceptionally high impact strength and a high modulus of elasticity.[5] While both are transparent plastics, their mechanical properties differ significantly due to their distinct chemical structures and polymerization processes.

Comparative Mechanical Properties

The selection between CR-39® and polycarbonate often depends on the specific mechanical requirements of the application. Polycarbonate is renowned for its superior impact resistance, making it a preferred material for safety applications.[6][7][8] Conversely, CR-39® exhibits higher scratch resistance in its uncoated state.[4][6] The following table summarizes the key quantitative mechanical properties of these two polymers.

Mechanical PropertyPoly("this compound") (CR-39®)Polycarbonate (PC)Test Standard
Tensile Strength 40 - 60 MPa55 - 75 MPaASTM D638
Tensile Modulus 2.1 - 2.4 GPa2.0 - 2.4 GPaASTM D638
Elongation at Break 4 - 10 %60 - 120 %ASTM D638
Flexural Strength 60 - 80 MPa85 - 105 MPaASTM D790
Flexural Modulus 2.0 - 2.3 GPa2.1 - 2.4 GPaASTM D790
Izod Impact Strength (Notched) 10 - 20 J/m600 - 850 J/mASTM D256
Rockwell Hardness M95 - M105M70 / R118ASTM D785
Density 1.31 g/cm³[2]1.20 - 1.22 g/cm³[9]ASTM D792

Experimental Protocols

The mechanical properties presented in the table are determined through standardized testing procedures. The following are detailed methodologies for two of the most critical experiments: tensile testing and impact testing.

Tensile Properties (ASTM D638)

The determination of tensile properties, such as tensile strength, tensile modulus, and elongation at break, is conducted following the ASTM D638 standard.[10][11][12] This test method involves subjecting a standard "dog-bone" shaped specimen to a controlled tensile force until it fractures.[10][12]

Procedure:

  • Specimen Preparation: Test specimens are prepared according to the dimensions specified in ASTM D638, typically Type I for rigid plastics.[12][13][14] The specimens must be conditioned for at least 40 hours at 23°C and 50% relative humidity before testing to ensure consistency.[12]

  • Measurement: The width and thickness of the gauge section of each specimen are measured precisely.

  • Testing: The specimen is mounted into the grips of a universal testing machine (UTM).[12] An extensometer is attached to the gauge section to accurately measure elongation. The UTM then pulls the specimen at a constant rate of crosshead speed until the specimen fails.[11]

  • Data Acquisition: The force applied and the corresponding elongation are recorded throughout the test.[12] From this data, a stress-strain curve is generated, from which the tensile strength, tensile modulus, and elongation at break can be calculated.[11]

Izod Pendulum Impact Resistance (ASTM D256)

The Izod impact test is used to determine the impact resistance of a material.[15][16] It measures the energy absorbed by a notched specimen during fracture from a swinging pendulum.[15][16][17] This test is crucial for understanding a material's toughness and its ability to withstand sudden shocks.

Procedure:

  • Specimen Preparation: A rectangular specimen of a specified size (typically 63.5 x 12.7 x 3.2 mm) is prepared.[18] A V-shaped notch is machined into the specimen to create a stress concentration point and prevent deformation upon impact.[18][19]

  • Testing: The notched specimen is clamped vertically in the test fixture with the notch facing the direction of the pendulum's strike.[18][19]

  • Impact: The pendulum is released from a specified height, allowing it to swing down and strike the specimen.[18]

  • Energy Measurement: The energy absorbed by the specimen to fracture is determined by the height to which the pendulum swings after impact.[18] The impact strength is then calculated and typically expressed in Joules per meter (J/m) or foot-pounds per inch (ft-lb/in).[19]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the mechanical testing of polymers, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis & Reporting start Material Selection machining Specimen Machining/Molding start->machining conditioning Conditioning (ASTM D618) tensile Tensile Test (ASTM D638) conditioning->tensile impact Impact Test (ASTM D256) conditioning->impact flexural Flexural Test (ASTM D790) conditioning->flexural hardness Hardness Test (ASTM D785) conditioning->hardness machining->conditioning data Data Acquisition tensile->data impact->data flexural->data hardness->data calc Calculation of Properties data->calc report Reporting calc->report

Caption: Generalized workflow for mechanical testing of polymers.

Conclusion

References

Determining the Molecular Weight of Poly("Diallyl 2,2'-oxydiethyl dicarbonate"): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of established methods for determining the molecular weight of poly("Diallyl 2,2'-oxydiethyl dicarbonate"), a polymer notable for its use in optical applications. Due to the limited availability of specific experimental data for this polymer, this guide presents a comparison with well-characterized alternative optical polymers: Bisphenol A Polycarbonate (BPA-PC), Polymethyl Methacrylate (PMMA), and Cyclo Olefin Polymer (COP). The methodologies and data presented herein offer a robust framework for the characterization of novel polymers.

Comparative Analysis of Optical Polymers

A critical aspect of polymer characterization is understanding its molecular weight and its relationship to other physical properties. The following table summarizes key parameters for poly("this compound") and its alternatives.

PropertyPoly("this compound")Bisphenol A Polycarbonate (BPA-PC)Polymethyl Methacrylate (PMMA)Cyclo Olefin Polymer (COP, e.g., ZEONEX E48R)
Typical Application Optical lensesEngineering plastics, optical mediaOptical fibers, acrylic glassHigh-precision lenses, medical optics
Weight-Average Molecular Weight (Mw) Data not readily available50,000 - 300,000 g/mol 950,000 g/mol (example)Data not readily available
Number-Average Molecular Weight (Mn) Data not readily available8,993 g/mol (example)[1]Data not readily availableData not readily available
Refractive Index (nD) ~1.50~1.59~1.49[2]~1.53[1]
Density ~1.15 g/cm³~1.20 g/cm³~1.18 g/cm³[2]~1.01 g/cc[1]
Glass Transition Temperature (Tg) Data not readily available~147 °C~105 °C (atactic)[2]>= 135 °C[1]

Experimental Protocols for Molecular Weight Determination

Accurate determination of molecular weight is crucial for predicting a polymer's performance. The following are detailed protocols for three widely used techniques.

Gel Permeation Chromatography / Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC separates polymers based on their hydrodynamic volume in solution.[3][4] It is a powerful technique for determining the entire molecular weight distribution.

Methodology:

  • System Preparation: An Agilent or Shimadzu GPC system equipped with a refractive index (RI) detector is typically used.[5] The system should include a series of polystyrene-divinylbenzene columns with a range of pore sizes suitable for the expected molecular weight of the polymer.

  • Mobile Phase: Tetrahydrofuran (THF) is a common solvent for polycarbonates and PMMA. The mobile phase should be filtered and degassed.

  • Sample Preparation:

    • Dissolve the polymer sample in THF at a concentration of approximately 1-2 mg/mL.

    • Gently agitate the solution until the polymer is fully dissolved.

    • Filter the solution through a 0.2 µm PTFE syringe filter before injection.

  • Calibration:

    • Prepare a series of narrow polystyrene standards with known molecular weights.

    • Inject the standards and record their retention times.

    • Construct a calibration curve by plotting the logarithm of the molecular weight against the retention time.[3]

  • Analysis:

    • Inject the prepared polymer sample.

    • Record the chromatogram.

    • Determine the molecular weight distribution of the sample by comparing its retention time to the calibration curve.

Multi-Angle Light Scattering (MALS)

MALS is an absolute technique for determining the weight-average molecular weight (Mw) without the need for column calibration.[6][7] It is often coupled with a GPC/SEC system.

Methodology:

  • Instrumentation: A GPC/SEC system is coupled with a MALS detector (e.g., from Wyatt Technology) and a differential refractive index (dRI) detector.

  • Mobile Phase and Sample Preparation: Follow the same procedure as for GPC/SEC.

  • Determination of dn/dc: The specific refractive index increment (dn/dc) of the polymer in the mobile phase must be determined beforehand. This can be done using a dedicated instrument or by injecting a series of known concentrations of the polymer into the dRI detector.

  • Data Acquisition:

    • Inject the polymer solution into the GPC-MALS system.

    • The MALS detector measures the intensity of scattered light at multiple angles as the polymer elutes from the column.

    • The dRI detector measures the concentration of the eluting polymer.

  • Data Analysis:

    • Software provided with the MALS instrument uses the scattered light intensity, concentration, and dn/dc value to calculate the absolute weight-average molecular weight for each elution slice.[6]

    • The data from all slices are combined to determine the Mw of the entire sample.

Dilute Solution Viscometry

This classical technique relates the intrinsic viscosity of a polymer solution to its viscosity-average molecular weight (Mv) through the Mark-Houwink-Sakurada equation.[8]

Methodology:

  • Instrumentation: An Ubbelohde or similar capillary viscometer is used in a constant temperature water bath (e.g., 25 °C ± 0.1 °C).[9][10]

  • Solvent Selection: Choose a suitable solvent for the polymer (e.g., chloroform for polycarbonate).

  • Solution Preparation:

    • Prepare a stock solution of the polymer at a known concentration (e.g., 1 g/dL).

    • Prepare a series of dilutions from the stock solution (e.g., 0.5, 0.25, 0.125 g/dL).

  • Measurement of Flow Times:

    • Measure the flow time of the pure solvent (t₀) in the viscometer.

    • For each polymer solution, measure the flow time (t).

  • Calculations:

    • Calculate the relative viscosity (η_rel = t/t₀).

    • Calculate the specific viscosity (η_sp = η_rel - 1).

    • Calculate the reduced viscosity (η_red = η_sp / c).

    • Calculate the inherent viscosity (η_inh = ln(η_rel) / c).

  • Determination of Intrinsic Viscosity ([η]):

    • Plot both reduced viscosity and inherent viscosity against concentration.

    • Extrapolate the two lines to zero concentration. The common intercept is the intrinsic viscosity [η].

  • Calculation of Viscosity-Average Molecular Weight (Mv):

    • Use the Mark-Houwink-Sakurada equation: [η] = K * Mv^a

    • The constants K and a are specific to the polymer-solvent-temperature system and must be known from the literature or determined experimentally by calibrating with polymer standards of known molecular weight.[11][12]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

GPC_Workflow cluster_prep Sample & System Preparation cluster_cal Calibration cluster_analysis Sample Analysis Polymer Polymer Sample DissolveSample Dissolve & Filter Polymer Polymer->DissolveSample Solvent Mobile Phase (e.g., THF) Solvent->DissolveSample Standards Polystyrene Standards InjectStandards Inject Standards Standards->InjectStandards GPC GPC System with RI Detector GPC->InjectStandards InjectSample Inject Sample GPC->InjectSample RecordRetention Record Retention Times InjectStandards->RecordRetention GenerateCurve Generate Calibration Curve RecordRetention->GenerateCurve CalculateMW Calculate Molecular Weight GenerateCurve->CalculateMW DissolveSample->InjectSample RecordChromatogram Record Chromatogram InjectSample->RecordChromatogram RecordChromatogram->CalculateMW MALS_Workflow Prep Prepare Polymer Solution in Mobile Phase GPC_MALS Inject into GPC-MALS-dRI System Prep->GPC_MALS Measure Simultaneously Measure: - Scattered Light Intensity (MALS) - Concentration (dRI) GPC_MALS->Measure Analysis Software Analysis Measure->Analysis dndc Determine dn/dc Value dndc->Analysis Result Absolute Weight-Average Molecular Weight (Mw) Analysis->Result Viscometry_Workflow cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation cluster_final Final Determination PrepSolutions Prepare Polymer Solutions of Varying Concentrations MeasureFlowTimes Measure Flow Times (t and t₀) in Capillary Viscometer PrepSolutions->MeasureFlowTimes CalcViscosities Calculate Relative, Specific, Reduced, and Inherent Viscosities MeasureFlowTimes->CalcViscosities PlotData Plot Viscosities vs. Concentration CalcViscosities->PlotData Extrapolate Extrapolate to Zero Concentration to find Intrinsic Viscosity [η] PlotData->Extrapolate MarkHouwink Apply Mark-Houwink Equation: [η] = K * Mv^a Extrapolate->MarkHouwink Mv Viscosity-Average Molecular Weight (Mv) MarkHouwink->Mv

References

performance characteristics of "Diallyl 2,2'-oxydiethyl dicarbonate" in optical applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance characteristics of Diallyl 2,2'-oxydiethyl dicarbonate, widely known in its polymerized form as CR-39, with other common optical polymers. The information presented herein is supported by experimental data and standardized testing protocols to assist researchers and professionals in making informed decisions for their optical application needs.

Introduction to this compound (CR-39)

This compound is a thermosetting polymer renowned for its exceptional optical properties, making it a cornerstone material in the ophthalmic lens industry since its initial development. Its polymer, poly(allyl diglycol carbonate) (PADC), offers a unique combination of high optical clarity, low weight, and excellent resistance to scratching and impact, positioning it as a superior alternative to traditional glass lenses.[1][2]

Performance Characteristics: A Comparative Analysis

The selection of a material for an optical application is a critical decision that hinges on a variety of performance metrics. This section provides a quantitative comparison of CR-39 with two other widely used optical polymers: Polycarbonate (PC) and Polymethyl methacrylate (PMMA).

Optical and Physical Properties

The following table summarizes the key optical and physical properties of CR-39, Polycarbonate, and PMMA. These parameters are crucial in determining the suitability of a material for a specific optical lens design and application.

PropertyThis compound (CR-39)Polycarbonate (PC)Polymethyl methacrylate (PMMA)
Refractive Index (nd) 1.498[3]1.58 - 1.59[3]1.49
Abbe Number (Vd) 583055 - 57
Density (g/cm³) 1.311.20 - 1.251.16 - 1.19
Light Transmittance (%) ~92%[4]~89.9%~92.1%
UV Protection Requires UV coatingInherently blocks UVRequires UV coating
Impact Resistance GoodExcellent (up to 10x more than CR-39)[5]Fair
Abrasion Resistance Excellent (highest of any uncoated optical plastic)Fair (requires hard coating)Poor

Experimental Protocols

To ensure a standardized and objective comparison, the performance characteristics listed above are determined using established experimental protocols. The following are detailed methodologies for key experiments.

Measurement of Refractive Index and Abbe Number

Methodology:

The refractive index and Abbe number of optical polymers are determined using a precision refractometer, such as the Kalnew precision refractometer KPR-3000.[6][7]

  • Sample Preparation: A prism-shaped specimen of the polymer is prepared. For materials with low viscosity in their monomeric or oligomeric state, the liquid can be poured into a prism-shaped mold and solidified.[6] For solid polymers, a sample is cut and polished to a prism shape.

  • Measurement: The specimen is placed on the refractometer stage.

  • Refractive Index Determination: The refractive index is measured at specific Fraunhofer spectral lines, typically:

    • nd (Helium d-line, 587.56 nm)

    • nF (Hydrogen F-line, 486.13 nm)

    • nC (Hydrogen C-line, 656.27 nm)

  • Abbe Number Calculation: The Abbe number (Vd) is calculated using the following formula: Vd = (nd - 1) / (nF - nC)[6]

Determination of Light Transmittance

Methodology:

The spectral transmittance of the optical materials is measured using a UV-Vis spectrophotometer over a wavelength range of 250-850 nm.[8][9]

  • Sample Preparation: A flat, polished sample of the material with a standardized thickness (e.g., 2.00 mm) is prepared.[10]

  • Spectrophotometer Setup: The spectrophotometer is calibrated to establish a baseline.

  • Measurement: The sample is placed in the spectrophotometer's light path.

  • Data Acquisition: The instrument measures the percentage of light that passes through the sample at each wavelength in the specified range.

  • Analysis: The resulting transmittance spectrum provides information on the material's clarity in the visible spectrum and its UV-blocking capabilities.

Evaluation of Abrasion Resistance

Methodology:

The resistance of transparent plastics to surface abrasion is estimated using the Taber Abraser test, as described in ASTM D1044.[1][11][12][13]

  • Sample Preparation: A flat, square or round specimen of the material is cleaned.

  • Initial Haze Measurement: The initial haze of the specimen is measured using a hazemeter according to ASTM D1003.

  • Abrasion Test: The specimen is mounted on the Taber Abraser turntable. Two abrasive wheels (e.g., CS-10F) are lowered onto the specimen surface under a specified load (e.g., 500g).[11] The turntable is then rotated for a set number of cycles.

  • Final Haze Measurement: After the abrasion cycle, the specimen is cleaned, and the final haze is measured.

  • Calculation: The change in haze is calculated as the difference between the final and initial haze values. A lower change in haze indicates higher abrasion resistance.

Material Synthesis and Lens Manufacturing Workflow

The following diagrams illustrate the synthesis of the CR-39 polymer and the general workflow for manufacturing optical lenses from this material.

G cluster_synthesis CR-39 Polymer Synthesis Monomer This compound (Monomer) Mixing Mixing Monomer->Mixing Initiator Diisopropyl peroxydicarbonate (Initiator) Initiator->Mixing Casting Casting into Molds Mixing->Casting Curing Thermal Curing (Polymerization) Casting->Curing Polymer Poly(allyl diglycol carbonate) (CR-39 Polymer) Curing->Polymer G cluster_manufacturing Optical Lens Manufacturing Workflow Molding Lens Molding (Casting Liquid Monomer) Curing Curing (Hardening of the Lens) Molding->Curing Demolding Demolding Curing->Demolding Inspection1 Initial Inspection Demolding->Inspection1 Hard_Coating Hard Coating Application Inspection1->Hard_Coating Curing2 Coating Curing Hard_Coating->Curing2 AR_Coating Anti-Reflection Coating Curing2->AR_Coating Final_Inspection Final Quality Control AR_Coating->Final_Inspection Edging Edging and Shaping Final_Inspection->Edging Finished_Lens Finished Lens Edging->Finished_Lens

References

alternative monomers to "Diallyl 2,2'-oxydiethyl dicarbonate" for specialty polymers

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Alternative Monomers for Specialty Polymer Synthesis

For researchers and professionals in polymer chemistry and drug development, the selection of monomers is a critical decision that dictates the final properties and applications of specialty polymers. "Diallyl 2,2'-oxydiethyl dicarbonate," commercially known as Allyl Diglycol Carbonate (ADC) or CR-39, is a widely used monomer, particularly for optical applications due to the excellent clarity, light weight, and impact resistance of its polymer, poly(allyl diglycol carbonate) (PADC)[1][2][3][4]. However, the demand for polymers with tailored functionalities, such as higher refractive indices, biocompatibility, or specific thermal properties, necessitates the exploration of alternative monomers.

This guide provides a detailed comparison of several classes of alternative monomers to ADC, focusing on other diallyl esters, sulfur-containing monomers for high refractive index applications, and functionalized cyclic carbonates and zwitterionic monomers for biomedical uses.

Comparative Data of Monomers and Their Polymers

The following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: Comparison of Monomer Properties

PropertyThis compound (ADC)Diallyl Phthalate (DAP)Diallyl Isophthalate (DAIP)Diallyl Tartrate2,5-Bis(sulfanylmethyl)-1,4-dithiane (BMMD)
Chemical Formula C₁₂H₁₈O₇[3]C₁₄H₁₄O₄[5][6]C₁₄H₁₄O₄[7][8]C₁₀H₁₄O₆[9]C₆H₁₂S₄
Molecular Weight ( g/mol ) 274.27[3]246.26[5]246.26[7]230.21[9]212.44
Appearance Colorless liquid[3]Colorless to light yellow liquid[5][10]Colorless liquid or white powder[7]Colorless liquid[9]White solid
Density (g/cm³) 1.15 (at 25°C)[1]1.105-1.115 (at 20°C)[6]1.256 (at 25°C)[7]--
Refractive Index (n_D) ~1.45-1.46[3]-1.569 (for polymer)[11]--
Boiling Point (°C) 161 (at 2 mmHg)157-165 (at 0.53 kPa)[6]---
Melting Point (°C) -4-70[6]76 (softening point of homopolymer)[7]--

Table 2: Comparison of Polymer Properties and Polymerization Methods

PropertyPoly(ADC) (CR-39)Poly(DAP)Poly(DAIP)Poly(diallyl tartrate)Poly(thioester)s/Poly(thioether)s
Polymerization Method Free-radical polymerization[1]Free-radical polymerization[5][10]Free-radical polymerization[7]Photoinitiation (radical polymerization)[12][13]Polycondensation or Polyaddition[14][15]
Refractive Index (n_D) 1.498 - 1.499[1][2]-1.569[11]-1.61 - 1.91[14][15][16]
Abbe Number 58-59[1]---30-38[14][15]
Density (g/cm³) 1.31 - 1.32[1][2]-1.256[11]--
Glass Transition Temp. (T_g) (°C) ---~90[12][13]65 - 131[14][15]
Thermal Stability (T_d5%) (°C) -Good thermal stability[5][10]220[7]-278 - 307[14][15]
Key Features High optical clarity, scratch resistance, lightweight[1][3]Good electrical insulation, heat and water resistance[5][17]High thermal and chemical resistance[7]Biodegradable, non-cytotoxic[12][13]High refractive index, high Abbe number[14][15]

Experimental Protocols

Radical Polymerization of Diallyl Monomers (General Procedure)

This protocol is a general representation for the polymerization of diallyl monomers like ADC, DAP, and DAIP.

  • Monomer Preparation: The diallyl monomer is purified, and a free-radical initiator (e.g., benzoyl peroxide or diisopropyl peroxydicarbonate) is added at a concentration of 2-5% by weight.

  • Degassing: The monomer-initiator mixture is degassed to remove dissolved oxygen, which can inhibit polymerization. This is typically done by several freeze-pump-thaw cycles.

  • Casting: The degassed mixture is poured into a mold of the desired shape.

  • Curing: The filled mold is placed in an oven or water bath and subjected to a programmed heating cycle. For example, the temperature may be gradually increased from 40°C to 90°C over several hours to control the polymerization rate and avoid the formation of internal stresses.

  • Post-Curing: After the initial curing, the polymer may be post-cured at a higher temperature (e.g., 120°C) for a few hours to ensure complete conversion of the monomer.

  • Demolding: The cured polymer is cooled to room temperature and removed from the mold.

Photopolymerization of Diallyl Tartrate

This method is particularly effective for diallyl tartrate to achieve high conversion.[12][13]

  • Formulation: Diallyl tartrate is mixed with a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone) at a concentration of 1-3% by weight.

  • Casting: The mixture is placed in a transparent mold.

  • UV Curing: The mold is exposed to UV radiation of a specific wavelength and intensity for a predetermined time until the monomer is fully cured into a cross-linked polymer. The process can be monitored using techniques like differential photocalorimetry (DPC).

Synthesis of High Refractive Index Poly(thioester)s via Polycondensation

This protocol is based on the synthesis of poly(thioester)s from a dithiol and a diacid chloride.[14]

  • Reactant Dissolution: 2,5-bis(sulfanylmethyl)-1,4-dithiane (BMMD) and a diacid chloride (e.g., 1,3-adamantanedicarbonyl dichloride) are dissolved in an appropriate solvent like chlorobenzene in a reaction vessel equipped with a stirrer and a nitrogen inlet.

  • Polycondensation: The reaction mixture is heated to a specific temperature (e.g., 80-100°C) and stirred for several hours under a nitrogen atmosphere. The progress of the reaction can be monitored by the increase in viscosity.

  • Polymer Precipitation: After the reaction is complete, the polymer is precipitated by pouring the solution into a non-solvent such as methanol.

  • Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum at an elevated temperature.

Visualizing Polymerization Workflows

The following diagrams illustrate the general workflows for the different polymerization methods discussed.

free_radical_polymerization cluster_prep Preparation cluster_poly Polymerization cluster_final Final Product monomer Diallyl Monomer mix Mix and Degas monomer->mix initiator Free-Radical Initiator initiator->mix cast Cast into Mold mix->cast cure Thermal Curing cast->cure post_cure Post-Curing cure->post_cure demold Demold post_cure->demold polymer Specialty Polymer demold->polymer

Caption: Workflow for Free-Radical Polymerization of Diallyl Monomers.

ring_opening_polymerization cluster_reactants Reactants cluster_process Polymerization Process cluster_product Final Product cyclic_monomer Functional Cyclic Carbonate Monomer dissolve Dissolve in Solvent cyclic_monomer->dissolve initiator Initiator (e.g., Benzyl Alcohol) initiator->dissolve catalyst Catalyst (e.g., TBD) catalyst->dissolve rop Ring-Opening Polymerization dissolve->rop terminate Terminate Reaction rop->terminate purify Purify Polymer terminate->purify biopolymer Biocompatible Polycarbonate purify->biopolymer

References

Safety Operating Guide

Safe Disposal of Diallyl 2,2'-oxydiethyl dicarbonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of Diallyl 2,2'-oxydiethyl dicarbonate (CAS No. 142-22-3), a compound commonly used in the production of polymers and optical lenses. Adherence to these procedures is critical to protect personnel and the environment.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed, a skin irritant, and very toxic to aquatic life.[1][2][3] Therefore, stringent safety measures must be in place during handling and disposal.

Personal Protective Equipment (PPE): Before beginning any disposal-related activities, all personnel must be equipped with the appropriate PPE:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Chemical-resistant gloves are mandatory. Always inspect gloves for integrity before use.[2]

  • Skin Protection: Wear impervious clothing to prevent skin contact.[2][4]

  • Respiratory Protection: If there is a risk of inhalation of mists, vapors, or dust, use a full-face respirator.[2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into the environment, drains, or sanitary sewers, as it is very toxic to aquatic organisms.[1][5]

  • Containment:

    • Ensure the waste this compound is stored in a suitable, closed, and clearly labeled container.[2] The container should be kept in a cool, dry, and dark location.[4]

  • Spill Management:

    • In the event of a spill, immediately evacuate the area and ensure adequate ventilation.[2][6]

    • Remove all sources of ignition.[2][6]

    • Contain the spill using an inert absorbent material.

    • Collect the absorbed material using spark-proof tools and place it in a suitable, closed container for disposal.[2]

    • Wash the contaminated area thoroughly.[4]

    • Contaminated clothing should be removed immediately and washed before reuse.[1][2]

  • Waste Collection and Disposal:

    • Arrange for the collection of the waste by a licensed hazardous waste disposal company.

    • The recommended method of disposal is through an industrial combustion plant or an appropriate treatment and disposal facility.[1]

    • All disposal activities must be conducted in strict accordance with local, state, and federal environmental regulations.[2][6]

Quantitative Data Summary

While specific quantitative limits for disposal are subject to local regulations, the following table summarizes key physical and toxicological data for this compound.

PropertyValue
CAS Number 142-22-3
Molecular Formula C₁₂H₁₈O₇
Density 1.15 g/mL at 25°C
Boiling Point 161°C at 2 mm Hg
Melting Point -4°C
Flash Point >230°F (>110°C)
Acute Toxicity (Oral) LD50 oral in rat: 426 mg/kg

Data sourced from various chemical safety databases.[5]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated collect_waste Collect waste in a suitable, closed container start->collect_waste assess_spill Is there a spill? contain_spill Contain spill with inert absorbent assess_spill->contain_spill Yes label_container Label container clearly as Hazardous Waste assess_spill->label_container No contain_spill->collect_waste collect_waste->assess_spill store_waste Store in a cool, dry, and dark location label_container->store_waste contact_disposal Contact licensed hazardous waste disposal service store_waste->contact_disposal transport_disposal Arrange for transport to an approved facility (e.g., industrial combustion plant) contact_disposal->transport_disposal document_disposal Document disposal according to regulations transport_disposal->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.